Product packaging for Nirogacestat(Cat. No.:CAS No. 1290543-63-3)

Nirogacestat

カタログ番号: B609584
CAS番号: 1290543-63-3
分子量: 489.6 g/mol
InChIキー: VFCRKLWBYMDAED-REWPJTCUSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Nirogacestat is a member of the class of imidazoles that is 1H-imidazole substituted by a 1-[(2,2-dimethylpropyl)amino]-2-methylpropan-2-yl group at position 1 and a {N-[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-L-norvalyl}amino group at position 4. It is a gamma-secretase inhibitor whose hydrobromide salt is indicated for adult patients with progressing desmoid tumours who require systemic treatment. It has a role as an antineoplastic agent and a gamma-secretase modulator. It is a member of tetralins, an organofluorine compound, a secondary carboxamide, a secondary amino compound and a member of imidazoles. It is a conjugate base of a this compound(2+).
This compound is a small-molecule gamma-secretase inhibitor that was investigated as a potential treatment for desmoid tumors. Desmoid tumors are typically characterized by aberrant activation in Notch signaling. Interaction between the notch receptors and their ligands activates proteolytic cleavage by gamma-secretase;  therefore, the inhibition of gamma-secretase can potentially inhibit Notch signaling and thus impede the growth of desmoid tumors. this compound was approved under the brand name OGSIVEO on November 27, 2023, by the FDA for the treatment of adult patients with progressing desmoid tumors who require systemic treatment. It was previously granted breakthrough therapy, fast track, and orphan drug designations for the treatment of desmoid tumors, and the final approval was based on positive results obtained in the Phase 3 DeFi trial, where a confirmed objective response rate was observed to be 41% compared to 8% with the placebo.
This compound is a Gamma Secretase Inhibitor. The mechanism of action of this compound is as a Gamma Secretase Inhibitor, and Cytochrome P450 3A Inhibitor, and Cytochrome P450 2C19 Inducer.
This compound is a selective gamma secretase (GS) inhibitor with antitumor activity. Upon administration, this compound targets and binds to GS, thereby blocking the proteolytic activation of Notch receptors. This inhibits the Notch signaling pathway and results in the induction of apoptosis in tumor cells that overexpress Notch. The integral membrane protein GS is a multi-subunit protease complex that cleaves single-pass transmembrane proteins, such as Notch receptors, at residues within their transmembrane domains. Overexpression of the Notch signaling pathway has been correlated with increased tumor cell growth and survival.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 7 investigational indications.
an antineoplastic agent

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H41F2N5O B609584 Nirogacestat CAS No. 1290543-63-3

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S)-2-[[(2S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]amino]-N-[1-[1-(2,2-dimethylpropylamino)-2-methylpropan-2-yl]imidazol-4-yl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41F2N5O/c1-7-8-23(32-20-10-9-18-11-19(28)12-22(29)21(18)13-20)25(35)33-24-14-34(17-31-24)27(5,6)16-30-15-26(2,3)4/h11-12,14,17,20,23,30,32H,7-10,13,15-16H2,1-6H3,(H,33,35)/t20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCRKLWBYMDAED-REWPJTCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)NC2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(=O)NC1=CN(C=N1)C(C)(C)CNCC(C)(C)C)N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H41F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60235679
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1290543-63-3, 865773-15-5
Record name Nirogacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1290543633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentanamide, 2-((6,8-difluoro-1,2,3,4-tetrahydro-2-naphthalenyl)amino)-N-(1-(2-((2,2-dimethylpropyl)amino)-1,1-dimethylethyl)-1H-imidazol-4-yl)-, (2S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0865773155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nirogacestat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12005
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PF-03084014
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60235679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIROGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ62892OFJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nirogacestat's Mechanism of Action in Desmoid Tumors: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirogacestat (Ogsiveo™) is a first-in-class, oral, selective, small molecule inhibitor of gamma-secretase, recently approved for the treatment of progressing desmoid tumors. These rare, locally aggressive soft-tissue neoplasms have historically presented a therapeutic challenge. This technical guide provides a comprehensive overview of the mechanism of action of this compound in desmoid tumors, supported by preclinical and clinical data. It details the molecular pathways involved, summarizes key clinical trial outcomes, and outlines the experimental protocols that have been pivotal in its development.

Introduction to Desmoid Tumors and the Unmet Medical Need

Desmoid tumors, also known as aggressive fibromatosis, are characterized by the monoclonal proliferation of fibroblasts. While they do not metastasize, their infiltrative growth can cause significant pain, morbidity, and functional impairment. The molecular pathogenesis of desmoid tumors is frequently linked to mutations in genes of the Wnt/β-catenin signaling pathway, such as CTNNB1 (encoding β-catenin) or APC (Adenomatous Polyposis Coli). Dysregulation of this pathway is a key driver of tumor growth. Additionally, the Notch signaling pathway has been identified as a critical contributor to desmoid tumor pathogenesis, with high expression of Notch1 protein observed in these tumors.[1]

Prior to the approval of this compound, treatment options were limited and included surgery, radiation, and off-label systemic therapies, all with significant limitations and potential for recurrence. This compound represents a targeted therapeutic approach that addresses the underlying molecular drivers of desmoid tumors.

The Core Mechanism: Gamma-Secretase Inhibition

This compound's primary mechanism of action is the inhibition of the gamma-secretase complex.[2]

The Gamma-Secretase Complex

Gamma-secretase is a multi-subunit intramembrane protease complex essential for the cleavage of numerous type I transmembrane proteins. The core components of the gamma-secretase complex include:

  • Presenilin (PSEN1 or PSEN2): The catalytic subunit containing the active site aspartyl protease domains.

  • Nicastrin (NCT): A large, single-pass transmembrane glycoprotein that functions as a scaffold and is involved in substrate recognition.

  • Anterior pharynx-defective 1 (APH-1): A scaffolding protein that plays a role in the stability and assembly of the complex.

  • Presenilin enhancer 2 (PEN-2): A small hairpin-like protein that is crucial for the final activation of the complex.

Impact on the Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-to-cell communication system that regulates cell proliferation, differentiation, and apoptosis.[2] Its dysregulation is implicated in various diseases, including cancer. In desmoid tumors, the Notch pathway is believed to be a significant driver of tumor growth.[3]

This compound's inhibition of gamma-secretase directly disrupts the activation of the Notch signaling pathway. The canonical activation of this pathway involves the following steps:

  • Ligand Binding: A transmembrane ligand (e.g., Delta-like or Jagged) on a neighboring cell binds to a Notch receptor (NOTCH1-4) on the signal-receiving cell.

  • S2 Cleavage: This binding induces a conformational change in the Notch receptor, making it susceptible to cleavage by an ADAM (A Disintegrin and Metalloproteinase) family protease. This releases the extracellular domain.

  • S3 Cleavage by Gamma-Secretase: The remaining membrane-tethered portion of the Notch receptor is then cleaved by the gamma-secretase complex within its transmembrane domain.

  • Signal Transduction: This final cleavage releases the Notch Intracellular Domain (NICD), which translocates to the nucleus.

  • Gene Transcription: In the nucleus, the NICD forms a complex with the DNA-binding protein CSL (CBF1/Su(H)/Lag-1) and a coactivator of the Mastermind-like (MAML) family, leading to the transcription of target genes, such as those in the HES and HEY families, which promote cell proliferation and survival.

By inhibiting gamma-secretase, this compound prevents the S3 cleavage of the Notch receptor, thereby blocking the release of the NICD. This halts the downstream signaling cascade that contributes to the growth of desmoid tumors.[2]

This compound Mechanism of Action cluster_signaling_cell Signaling Cell cluster_target_cell Target Cell (Desmoid Tumor) cluster_nucleus Nucleus Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor 1. Binding ADAM Protease ADAM Protease Notch Receptor->ADAM Protease 2. S2 Cleavage Gamma-Secretase Gamma-Secretase ADAM Protease->Gamma-Secretase NICD Notch Intracellular Domain (NICD) Gamma-Secretase->NICD 3. S3 Cleavage Nucleus Nucleus NICD->Nucleus 4. Translocation CSL CSL MAML MAML Target Genes HES, HEY, etc. CSL->Target Genes 5. Transcription Activation Proliferation Proliferation Target Genes->Proliferation NICD_in_nucleus NICD This compound This compound This compound->Gamma-Secretase Inhibition

Caption: this compound inhibits gamma-secretase, blocking Notch signaling and tumor proliferation.

Preclinical Evidence

The development of this compound was supported by preclinical studies that demonstrated its activity against the gamma-secretase/Notch pathway. While specific desmoid tumor preclinical data is limited in the public domain, the general approach for evaluating gamma-secretase inhibitors provides a framework for understanding the foundational research.

In Vitro Studies
  • Cell-Free Gamma-Secretase Activity Assays: These assays utilize isolated cell membranes containing the gamma-secretase complex to directly measure the inhibitory effect of a compound on the cleavage of a substrate, often a fragment of the amyloid precursor protein (APP), which is another well-known gamma-secretase substrate.

  • Cellular Notch Inhibition Assays: In these experiments, tumor cell lines are treated with the inhibitor. The effect on Notch signaling is then quantified by:

    • Western Blotting: To measure the reduction in the levels of the cleaved, active form of Notch (NICD).

    • Quantitative PCR (qPCR): To assess the downregulation of Notch target genes, such as HES1 and HEY1.

  • Cell Proliferation and Viability Assays: Standard assays such as MTT or crystal violet staining are used to determine the impact of the inhibitor on the growth and survival of tumor cells in culture.

In Vivo Studies
  • Xenograft Models: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the gamma-secretase inhibitor. Tumor growth is monitored over time to assess the in vivo efficacy of the compound.

Clinical Efficacy and Safety: The DeFi Trial

The pivotal Phase 3 DeFi (Desmoid Fibromatosis) trial (NCT03785964) was a global, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in adults with progressing desmoid tumors.[4]

DeFi Trial: Experimental Protocol

DeFi_Trial_Workflow Patient_Population Adults with Progressing Desmoid Tumors (RECIST 1.1 progression ≥20% within 12 months) Randomization Randomization (1:1) Patient_Population->Randomization Nirogacestat_Arm This compound 150 mg orally twice daily Randomization->Nirogacestat_Arm Placebo_Arm Placebo orally twice daily Randomization->Placebo_Arm Treatment_Period Continuous 28-day cycles Nirogacestat_Arm->Treatment_Period Placebo_Arm->Treatment_Period Primary_Endpoint Primary Endpoint: Progression-Free Survival (PFS) per RECIST 1.1 Treatment_Period->Primary_Endpoint Secondary_Endpoints Secondary Endpoints: - Objective Response Rate (ORR) - Patient-Reported Outcomes (Pain, etc.) Treatment_Period->Secondary_Endpoints Open_Label_Extension Open-Label Extension: Eligible patients could receive this compound Primary_Endpoint->Open_Label_Extension

Caption: Workflow of the Phase 3 DeFi clinical trial.
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[4]

  • Patient Population: 142 adult patients with histologically confirmed desmoid tumors that had progressed by at least 20% according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST 1.1) within the 12 months prior to screening.[4]

  • Intervention: Patients were randomized in a 1:1 ratio to receive either 150 mg of this compound or a placebo orally twice daily in continuous 28-day cycles.[4]

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS), defined as the time from randomization to the first documentation of disease progression or death from any cause.[4]

  • Tumor Assessment: Tumor response was evaluated using RECIST 1.1.[4]

Quantitative Data from the DeFi Trial

The DeFi trial demonstrated statistically significant and clinically meaningful improvements in patients treated with this compound compared to placebo.

Efficacy EndpointThis compound (n=70)Placebo (n=72)Hazard Ratio (95% CI) / p-value
Progression-Free Survival (PFS)
Median PFSNot Reached15.1 months0.29 (0.15 - 0.55); p < 0.001[5]
2-Year Event-Free Probability76%44%[3]
Objective Response Rate (ORR) 41%8%p < 0.001[3]
Complete Response (CR)7%0%[3]
Partial Response (PR)34%8%
Time to Response 5.6 months (median)11.1 months (median)[5]
Safety Profile (Most Common Adverse Events)This compoundPlacebo
Diarrhea84%35%
Nausea54%39%
Fatigue51%36%
Hypophosphatemia42%7%
Maculopapular Rash32%6%

Note: The majority of adverse events were Grade 1 or 2.[5] A notable adverse event was ovarian dysfunction in a significant proportion of women of childbearing potential, which was often reversible upon treatment discontinuation.[4]

Conclusion

This compound's mechanism of action, centered on the inhibition of gamma-secretase and the subsequent blockade of the Notch signaling pathway, represents a significant advancement in the targeted therapy of desmoid tumors. The robust preclinical rationale, confirmed by the compelling efficacy and manageable safety profile demonstrated in the pivotal Phase 3 DeFi trial, has established this compound as a new standard of care for patients with progressing desmoid tumors. This in-depth understanding of its molecular mechanism provides a solid foundation for its clinical application and for future research into gamma-secretase inhibition in other relevant pathologies.

References

Nirogacestat: A Technical Guide to its Role as a Gamma-Secretase Inhibitor in Notch Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nirogacestat (Ogsiveo™) is an oral, selective, small-molecule inhibitor of gamma-secretase, a critical enzyme in the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the pathogenesis of various diseases, including desmoid tumors, a rare and locally aggressive soft-tissue neoplasm.[2] This technical guide provides an in-depth overview of this compound's mechanism of action, its inhibitory effects on gamma-secretase and subsequent Notch signaling, and key experimental data and protocols relevant to its study. On November 27, 2023, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adult patients with progressing desmoid tumors who require systemic treatment.[3]

Introduction to Gamma-Secretase and the Notch Signaling Pathway

Gamma-secretase is an intramembrane protease complex essential for the cleavage of multiple transmembrane proteins, including the Notch receptors (NOTCH1, NOTCH2, NOTCH3, and NOTCH4).[3][4] This enzyme complex is composed of four core protein subunits: presenilin (which contains the catalytic site), nicastrin, anterior pharynx-defective 1 (APH-1), and presenilin-enhancer 2 (PEN-2).[3]

The Notch signaling pathway is a highly conserved cell-to-cell communication system that governs fundamental cellular processes such as proliferation, differentiation, and apoptosis.[5] The signaling cascade is initiated upon the binding of a Notch ligand (e.g., Delta-like or Jagged) on a neighboring cell to a Notch receptor. This interaction triggers a series of proteolytic cleavages. The final cleavage is mediated by gamma-secretase, which releases the Notch intracellular domain (NICD).[5] The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator Mastermind-like (MAML). This complex activates the transcription of downstream target genes, most notably those of the Hairy/Enhancer of Split (Hes) and Hes-related with YRPW motif (Hey) families.[6][7] In desmoid tumors, aberrant Notch signaling is a key driver of tumor growth.[8]

This compound's Mechanism of Action

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of gamma-secretase. By binding to the gamma-secretase complex, this compound prevents the cleavage of the Notch receptor, thereby blocking the release of NICD.[5] This disruption of the Notch signaling cascade leads to the downregulation of target genes like HES1, which are crucial for cell proliferation and survival in susceptible tumors.[7][9] Preclinical data have demonstrated that this compound's inhibition of the Notch pathway contributes to the suppression of desmoid tumor cell growth.[9]

dot

This compound's Mechanism of Action on the Notch Signaling Pathway cluster_signaling_cell Signaling Cell cluster_receiving_cell Receiving Cell cluster_nucleus Within Nucleus Notch_Ligand Notch Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor Binding Gamma_Secretase Gamma-Secretase Complex Notch_Receptor->Gamma_Secretase S3 Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL CSL MAML MAML CSL->MAML Recruits Target_Genes Target Genes (e.g., HES1, HEY1) MAML->Target_Genes Activates Transcription Cell_Proliferation Cell Proliferation & Survival Target_Genes->Cell_Proliferation Promotes This compound This compound This compound->Gamma_Secretase Inhibits NICD_in_nucleus NICD NICD_in_nucleus->CSL Binds In Vitro Gamma-Secretase Activity Assay Workflow start Start cell_culture Cell Culture (e.g., U2OS-APP-C99) start->cell_culture cell_lysis Cell Lysis & Protein Quantification cell_culture->cell_lysis reaction_setup Reaction Setup (Lysate, this compound, Substrate) cell_lysis->reaction_setup incubation Incubation (37°C, 1-2 hours) reaction_setup->incubation fluorescence_reading Fluorescence Reading incubation->fluorescence_reading data_analysis Data Analysis (IC50 Determination) fluorescence_reading->data_analysis end End data_analysis->end MTT Cell Viability Assay Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding compound_treatment This compound Treatment cell_seeding->compound_treatment mtt_addition Add MTT Reagent compound_treatment->mtt_addition incubation Incubation (37°C, 3-4 hours) mtt_addition->incubation solubilization Add Solubilization Solution incubation->solubilization absorbance_reading Read Absorbance (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (% Viability, IC50) absorbance_reading->data_analysis end End data_analysis->end In Vivo Xenograft Model Workflow start Start cell_prep Tumor Cell Preparation start->cell_prep implantation Subcutaneous Implantation in Mice cell_prep->implantation tumor_growth Tumor Growth to Palpable Size implantation->tumor_growth randomization Randomization of Mice into Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Tumor Measurement & Health Monitoring treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint analysis Efficacy Analysis endpoint->analysis end End analysis->end

References

Preclinical Profile of Nirogacestat: A Technical Guide to its In Vitro Efficacy in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat is an orally bioavailable, selective, small-molecule inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway. Dysregulation of the Notch pathway is implicated in the pathogenesis of various malignancies, making it a compelling target for therapeutic intervention. Furthermore, gamma-secretase has been identified as the enzyme responsible for the cleavage of B-cell maturation antigen (BCMA) from the surface of multiple myeloma cells. By inhibiting this cleavage, this compound increases the density of BCMA on the cell surface, thereby enhancing the activity of BCMA-targeted therapies. This technical guide provides a comprehensive overview of the preclinical in vitro studies of this compound across a range of cancer cell lines, with a focus on quantitative data and detailed experimental methodologies.

Mechanism of Action: Dual Inhibition of Notch and Potentiation of BCMA

This compound exerts its anti-cancer effects through two primary mechanisms, the relevance of which depends on the specific cancer type.

1. Inhibition of the Notch Signaling Pathway: In cancers where growth and survival are driven by aberrant Notch signaling, such as desmoid tumors and ovarian granulosa cell tumors, this compound's primary mechanism is the direct inhibition of this pathway.[1][2] Gamma-secretase is a critical enzyme that cleaves the Notch receptor, leading to the release of the Notch intracellular domain (NICD). NICD then translocates to the nucleus and activates the transcription of genes involved in cell proliferation, differentiation, and survival. By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby downregulating Notch target genes and inhibiting tumor cell growth.[1]

2. Enhancement of BCMA Surface Expression: In multiple myeloma, a key therapeutic target is the B-cell maturation antigen (BCMA). Gamma-secretase cleaves BCMA from the surface of myeloma cells, leading to a soluble form of BCMA (sBCMA) and a reduction in cell-surface BCMA density.[2] this compound inhibits this cleavage, resulting in a significant increase in the density of BCMA on the cancer cell surface. This, in turn, enhances the efficacy of BCMA-targeted therapies, such as antibody-drug conjugates (ADCs) and CAR-T cells, which require sufficient target antigen density for optimal activity. Preclinical studies have shown that combining this compound with a BCMA-targeted ADC can lead to a synergistic increase in cancer cell killing.

Signaling Pathway Diagrams

Notch Signaling Pathway Inhibition by this compound Figure 1: Mechanism of Notch Pathway Inhibition cluster_nucleus Nucleus Notch Ligand Notch Ligand Notch Receptor Notch Receptor Notch Ligand->Notch Receptor Binding Gamma-Secretase Gamma-Secretase Notch Receptor->Gamma-Secretase Cleavage NICD Notch Intracellular Domain (NICD) Gamma-Secretase->NICD Release This compound This compound This compound->Gamma-Secretase Inhibits Nucleus Nucleus NICD->Nucleus Translocation Gene Transcription Gene Transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation\n& Survival Promotes

Figure 1: Mechanism of Notch Pathway Inhibition

BCMA Modulation by this compound Figure 2: Mechanism of BCMA Potentiation cluster_cell Myeloma Cell Surface Membrane-Bound BCMA Membrane-Bound BCMA Gamma-Secretase Gamma-Secretase Membrane-Bound BCMA->Gamma-Secretase Cleavage Enhanced\nAnti-Myeloma Activity Enhanced Anti-Myeloma Activity Soluble BCMA Soluble BCMA (sBCMA) Gamma-Secretase->Soluble BCMA Shedding This compound This compound This compound->Gamma-Secretase Inhibits BCMA-Targeted Therapy BCMA-Targeted Therapy BCMA-Targeted Therapy->Membrane-Bound BCMA Binding Myeloma Cell Myeloma Cell Surface

Figure 2: Mechanism of BCMA Potentiation

In Vitro Efficacy Data

The following tables summarize the quantitative data from preclinical studies of this compound in various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound in T-Cell Acute Lymphoblastic Leukemia (T-ALL) Cell Lines

Cell LineIC50 (nM)Reference
HPB-ALL30-100[1]
DND-4130-100[1]
TALL-130-100[1]
Sup-T130-100[1]

Table 2: In Vitro Activity of this compound in Ovarian Granulosa Cell Tumor (KGN cell line)

AssayEndpointResultReference
Cell Proliferation (MTT Assay)Inhibition of proliferationDose-dependent[1][3]
Clonogenic SurvivalReduction in colony formationDose-dependent[1][3]
Gene Expression (qPCR)Change in mRNA levels↓ TOP2A, ↓ CCNE2, ↑ CASP6, ↓ SNAI2, ↓ MMP2[1][3]

Table 3: Modulation of BCMA by this compound in Multiple Myeloma Cells

AssayEndpointResultReference
Flow CytometryIncrease in membrane-bound BCMA (mbBCMA) densityUp to 20-fold increase within 4-8 hours of exposure[4][5]
ELISAReduction in soluble BCMA (sBCMA)Concomitant decrease with the increase in mbBCMA[4][5]
Combination Cytotoxicity AssayEnhancement of BCMA-targeted ADC activityUp to ~3,000-fold improvement in cytotoxicity[6]

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. These are based on standard laboratory procedures and the information available in the public domain regarding this compound preclinical studies.

Cell Proliferation (MTT Assay)

This assay measures cell viability based on the metabolic activity of mitochondria.

  • Cell Seeding: Cancer cell lines (e.g., KGN) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in complete culture medium and allowed to adhere overnight.

  • Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the compound for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Solubilization: The medium is then carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. IC50 values are determined by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to form a colony, a measure of its reproductive integrity.

  • Cell Seeding: A known number of cells (e.g., 500-1000 cells) are seeded into 6-well plates in complete culture medium and allowed to attach.

  • Treatment: Cells are treated with varying concentrations of this compound for a defined period (e.g., 24 hours).

  • Colony Formation: The drug-containing medium is then replaced with fresh medium, and the cells are incubated for 10-14 days to allow for colony formation.

  • Fixation and Staining: Colonies are fixed with a solution of methanol and acetic acid (3:1) and then stained with 0.5% crystal violet.

  • Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.

  • Data Analysis: The surviving fraction is calculated for each treatment concentration by normalizing the number of colonies to that of the untreated control.

Gene Expression Analysis (Quantitative Real-Time PCR - qPCR)

qPCR is used to measure the changes in the expression of specific genes following treatment with this compound.

  • Cell Treatment and RNA Extraction: Cells are treated with this compound or vehicle control for a specified time. Total RNA is then extracted using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the extracted RNA using a reverse transcription kit.

  • qPCR Reaction: The qPCR reaction is performed using a qPCR master mix, cDNA template, and specific primers for the target genes (e.g., TOP2A, CCNE2, CASP6, SNAI2, MMP2) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, where the expression level in the treated samples is compared to that in the vehicle-treated controls, after normalization to the housekeeping gene.

Quantitative Flow Cytometry for BCMA Expression

This technique is used to quantify the density of BCMA on the surface of multiple myeloma cells.

  • Cell Treatment: Multiple myeloma cell lines are incubated with varying concentrations of this compound for different durations.

  • Cell Staining: Cells are harvested, washed, and then stained with a fluorochrome-conjugated anti-BCMA antibody and antibodies against other cell surface markers to identify the plasma cell population (e.g., CD138, CD38). A viability dye is also included to exclude dead cells from the analysis.

  • Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The plasma cell population is gated based on its forward and side scatter properties and expression of specific markers. The mean fluorescence intensity (MFI) of the BCMA staining within the live, single-cell, plasma cell gate is then measured.

  • Data Analysis: The fold-change in BCMA MFI is calculated by dividing the MFI of the this compound-treated cells by the MFI of the vehicle-treated control cells.

Experimental Workflow Diagram

Preclinical In Vitro Evaluation Workflow Figure 3: General Workflow for Preclinical In Vitro Evaluation Cell_Line_Selection Select Cancer Cell Lines Cell_Culture Culture and Maintain Cell Lines Cell_Line_Selection->Cell_Culture Treatment Treat with this compound (Dose-Response and Time-Course) Cell_Culture->Treatment Assays Perform In Vitro Assays Treatment->Assays Proliferation Cell Proliferation (MTT Assay) Assays->Proliferation Survival Clonogenic Survival Assay Assays->Survival Gene_Expression Gene Expression (qPCR) Assays->Gene_Expression Protein_Expression Protein Expression (Flow Cytometry) Assays->Protein_Expression Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Survival->Data_Analysis Gene_Expression->Data_Analysis Protein_Expression->Data_Analysis Conclusion Draw Conclusions on Preclinical Efficacy Data_Analysis->Conclusion

Figure 3: General Workflow for Preclinical In Vitro Evaluation

Conclusion

The preclinical in vitro data for this compound demonstrate its potential as a targeted anti-cancer agent with a dual mechanism of action. In cancer cell lines dependent on the Notch signaling pathway, this compound effectively inhibits proliferation and survival. In multiple myeloma, it acts as a potent enhancer of BCMA-targeted therapies by increasing the density of the target antigen on the cancer cell surface. The quantitative data and experimental methodologies outlined in this technical guide provide a solid foundation for further research and development of this compound as a promising therapeutic for a range of malignancies.

References

An In-Depth Technical Guide to the Chemical Structure and Synthesis of Nirogacestat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirogacestat, marketed under the brand name Ogsiveo, is a first-in-class, orally bioavailable, selective inhibitor of gamma-secretase.[1] Approved by the FDA for the treatment of progressing desmoid tumors, its mechanism of action involves the modulation of the Notch signaling pathway, a critical regulator of cell proliferation and differentiation.[1][2] This technical guide provides a comprehensive overview of the chemical structure, a representative synthesis protocol, and the molecular mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of pivotal clinical trial data are included to support further research and development in this area.

Chemical Structure and Identification

This compound is a complex small molecule with multiple chiral centers. Its systematic name and other key identifiers are crucial for unambiguous scientific communication.

IdentifierValue
IUPAC Name (S)-2-((S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-3-ylamino)-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide
SMILES String CCC--INVALID-LINK--N[C@H]2CCC3=C(C2)C(=CC(=C3)F)F
Molecular Formula C27H41F2N5O
Molecular Weight 489.64 g/mol
CAS Number 1290543-63-3

Synthesis of this compound

The synthesis of this compound involves a multi-step process culminating in the coupling of a substituted tetralin amine with a functionalized imidazole pentanamide. The following is a representative synthetic scheme based on publicly available information, including patents and medicinal chemistry literature.

Representative Synthetic Scheme

G cluster_0 Tetralin Amine Synthesis cluster_1 Imidazole Pentanamide Synthesis cluster_2 Final Coupling A 5,7-Difluoro-3,4-dihydronaphthalen-1(2H)-one B (S)-5,7-Difluoro-1,2,3,4-tetrahydronaphthalen-1-amine A->B Reductive Amination G This compound B->G Coupling C 4-Nitro-1H-imidazole D 1-(2-Methyl-1-(neopentylamino)propan-2-yl)-4-nitro-1H-imidazole C->D Alkylation E 1-(2-Methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-amine D->E Reduction F (S)-2-Amino-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide E->F Amide Coupling with (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid followed by deprotection F->G Coupling

Caption: Representative synthetic workflow for this compound.

Experimental Protocol: Final Coupling Step (Illustrative)

This protocol is an illustrative example of the final coupling reaction to form this compound.

  • Dissolution: Dissolve (S)-2-amino-N-(1-(2-methyl-1-(neopentylamino)propan-2-yl)-1H-imidazol-4-yl)pentanamide (1.0 eq) and (S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-1-amine (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Coupling Reagents: Add a peptide coupling reagent, for example, (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.1 eq), and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by an appropriate technique (e.g., LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford this compound.

Mechanism of Action: Inhibition of Gamma-Secretase and the Notch Signaling Pathway

This compound functions as a potent and selective inhibitor of the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptor.

The Notch Signaling Pathway

The Notch signaling pathway is a highly conserved cell-cell communication system that plays a pivotal role in cell fate determination, proliferation, and apoptosis. Dysregulation of this pathway is implicated in the pathogenesis of various cancers, including desmoid tumors.

G cluster_0 Signaling Cell cluster_1 Receiving Cell Ligand Delta/Jagged Ligand Notch Notch Receptor Ligand->Notch Binding S2 S2 Cleavage (ADAM Protease) Notch->S2 GS Gamma-Secretase Complex S2->GS NICD Notch Intracellular Domain (NICD) GS->NICD S3 Cleavage Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Transcription Factor Nucleus->CSL TargetGenes Target Gene Transcription (e.g., HES, HEY) CSL->TargetGenes Activation This compound This compound This compound->GS Inhibition

Caption: this compound inhibits the Notch signaling pathway.

Experimental Protocols for Mechanism of Action Studies

This assay quantifies the inhibitory effect of this compound on the enzymatic activity of the isolated gamma-secretase complex.

  • Membrane Preparation: Prepare cell membranes rich in gamma-secretase from a suitable cell line (e.g., HEK293 cells overexpressing Amyloid Precursor Protein).

  • Reaction Setup: In a 96-well plate, incubate the membrane preparation with a fluorogenic gamma-secretase substrate and varying concentrations of this compound (or vehicle control) in an appropriate assay buffer.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).

  • Detection: Measure the fluorescence signal using a microplate reader. The signal is proportional to the amount of cleaved substrate.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

This assay assesses the ability of this compound to inhibit the cleavage of the Notch receptor in a cellular context.

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a T-ALL cell line with activating Notch1 mutations) and treat with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the cleaved Notch1 intracellular domain (NICD) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the NICD band is indicative of Notch1 cleavage.

Clinical Efficacy and Safety Data

The efficacy and safety of this compound for the treatment of desmoid tumors were primarily evaluated in the Phase 3 DeFi trial.[2]

Efficacy Results from the DeFi Trial
EndpointThis compound (n=70)Placebo (n=72)Hazard Ratio (95% CI) / p-value
Progression-Free Survival (Median) Not Reached15.1 months0.29 (0.15, 0.55); p<0.001
Objective Response Rate 41%8%p<0.001
Complete Response Rate 7%0%-
Time to Response (Median) 5.6 months11.1 months-
Common Adverse Reactions

The most common adverse reactions reported in the DeFi trial are summarized below.

Adverse ReactionFrequency in this compound Arm
Diarrhea84%
Nausea54%
Fatigue51%
Hypophosphatemia42%
Maculopapular Rash32%

Note: The majority of adverse events were Grade 1 or 2 in severity.[2]

Conclusion

This compound represents a significant advancement in the treatment of desmoid tumors, offering a targeted therapeutic option for a patient population with high unmet medical need. Its well-defined chemical structure and synthesis, coupled with a clear mechanism of action as a gamma-secretase inhibitor, provide a solid foundation for its clinical application. The detailed experimental protocols and clinical data presented in this guide are intended to facilitate further research into the therapeutic potential of this compound and the broader class of gamma-secretase inhibitors. Continued investigation into its long-term safety and efficacy, as well as its potential applications in other Notch-driven malignancies, is warranted.

References

The Efficacy of Nirogacestat: An In-Depth Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nirogacestat (OGSIVEO™), a selective, oral, small-molecule inhibitor of gamma-secretase, has demonstrated significant clinical efficacy in the treatment of progressing desmoid tumors, leading to its approval by the U.S. Food and Drug Administration (FDA) as the first therapy for this indication.[1][2] This technical guide provides a comprehensive overview of the in vitro and in vivo efficacy of this compound, detailing the experimental methodologies employed in key studies and visualizing the underlying biological pathways.

In Vitro Efficacy of this compound

This compound has been shown to be a potent inhibitor of gamma-secretase in various in vitro models. Its activity has been characterized in both cell-free and cell-based assays, demonstrating its direct enzymatic inhibition and its effects on cellular processes such as proliferation and apoptosis.

Table 1: In Vitro Potency of this compound
Assay TypeSystemTargetEndpointIC50 ValueReference
Cell-Free AssayDetergent-solubilized HeLa cell membranesγ-secretaseAβ production6.2 nM[3][4][5]
Cellular AssayHPB-ALL T-cell acute lymphoblastic leukemia cellsNotch1 receptorNotch cleavage13.3 nM[3][4][5]
Cellular AssayHPB-ALL T-cell acute lymphoblastic leukemia cellsNotch target geneHes-1 expression<1 nM[5]
Cellular AssayHPB-ALL T-cell acute lymphoblastic leukemia cellsNotch target genec-Myc expression10 nM[5]
Cell Proliferation AssayHPB-ALL T-ALL cellsCell GrowthProliferation30-100 nM[5]
Cell Proliferation AssayDND-41 T-ALL cellsCell GrowthProliferation30-100 nM[5]
Cell Proliferation AssayTALL-1 T-ALL cellsCell GrowthProliferation30-100 nM[5]
Cell Proliferation AssaySup-T1 T-ALL cellsCell GrowthProliferation30-100 nM[5]

In Vivo Efficacy of this compound

The in vivo efficacy of this compound has been most prominently demonstrated in the pivotal Phase 3 DeFi trial in patients with progressing desmoid tumors.[1][2] Preclinical studies in animal models also support its anti-tumor activity.

Table 2: In Vivo Efficacy of this compound in the Phase 3 DeFi Trial
EndpointThis compound (n=70)Placebo (n=72)Hazard Ratio (95% CI) / p-valueReference
Progression-Free Survival (PFS)
Median PFSNot Reached15.1 months0.29 (0.15, 0.55); p<0.001[6][7]
2-Year PFS Rate76%44%[7][8]
Objective Response Rate (ORR)
ORR41%8%p<0.001[6][7]
Complete Response (CR)7%0%[6][7]
Median Time to Response5.6 months11.1 months[7]
Patient-Reported Outcomes
Change in Worst Pain (BPI-SF) at Cycle 10Statistically significant improvementp<0.001[9]
Change in Desmoid Tumor-Specific Symptoms (GODDESS-DTSS) at Cycle 10Statistically significant improvementp<0.001[9]
Change in Physical/Role Functioning (EORTC QLQ-C30) at Cycle 10Statistically significant improvementp<0.001[9]
Table 3: Preclinical In Vivo Efficacy of this compound
Animal ModelTumor TypeDosingKey FindingReference
Athymic nu/nu miceHPB-ALL xenograft150 mg/kg, twice daily for 14 days~92% tumor growth inhibition[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of this compound.

In Vitro Assay Methodologies

Gamma-Secretase Cell-Free Activity Assay: This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of gamma-secretase.

  • Preparation of Enzyme Source: Detergent-solubilized membranes containing the gamma-secretase complex are prepared from a suitable cell line, such as HeLa cells.[3][5]

  • Substrate: A substrate for gamma-secretase, such as a fragment of the amyloid precursor protein (APP), is used.[5]

  • Incubation: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of this compound or a vehicle control (DMSO).

  • Detection: The product of the enzymatic cleavage (e.g., Amyloid-beta peptide) is quantified using methods like ELISA or ECL (electrochemiluminescence).[5]

  • Data Analysis: The concentration of this compound that inhibits 50% of the gamma-secretase activity (IC50) is calculated from the dose-response curve.

Cellular Notch Cleavage Assay: This assay measures the ability of this compound to inhibit the processing of the Notch receptor in a cellular context.

  • Cell Line: A cell line with a constitutively active Notch signaling pathway, such as the HPB-ALL T-cell leukemia line which harbors activating mutations in Notch1, is utilized.[3][4][5]

  • Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control.

  • Lysis and Western Blotting: After treatment, cells are lysed, and protein extracts are subjected to Western blotting.

  • Antibodies: Antibodies specific to the cleaved, active form of Notch1 (Notch Intracellular Domain, NICD) and total Notch1 are used for detection.

  • Quantification: The reduction in the levels of NICD relative to total Notch1 is quantified to determine the IC50 value for Notch cleavage inhibition.

Cell Proliferation Assay: This assay assesses the impact of this compound on the growth of cancer cell lines.

  • Cell Seeding: Cancer cell lines, such as various T-ALL cell lines (HPB-ALL, DND-41, TALL-1, Sup-T1), are seeded in 96-well plates.[3][5]

  • Compound Addition: Serial dilutions of this compound are added to the wells.

  • Incubation: Cells are incubated for a defined period (e.g., 7 days).[3]

  • Viability Measurement: Cell viability is measured using a colorimetric assay such as MTS or by cell counting.

  • IC50 Determination: The concentration of this compound that inhibits cell growth by 50% (IC50) is determined from the dose-response curve.

In Vivo Study Methodologies

Phase 3 DeFi Clinical Trial Protocol: The DeFi trial was a global, randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in adults with progressing desmoid tumors.[6][9]

  • Patient Population: 142 adult patients with histologically confirmed progressing desmoid tumors (≥20% increase in size within 12 months prior to screening) were enrolled.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either 150 mg of this compound or a matching placebo, administered orally twice daily.

  • Primary Endpoint: The primary endpoint was progression-free survival (PFS), defined as the time from randomization to the first documentation of disease progression or death from any cause.

  • Secondary Endpoints: Key secondary endpoints included objective response rate (ORR) as assessed by RECIST v1.1, changes in patient-reported outcomes (PROs) such as pain, tumor volume, and safety and tolerability.[9]

  • Assessments: Tumor assessments were performed at baseline and at regular intervals. PROs were collected using validated questionnaires.

Mouse Xenograft Model Protocol: Preclinical efficacy was evaluated using tumor xenograft models in immunocompromised mice.

  • Animal Model: Athymic female nude mice (nu/nu) are commonly used.[3]

  • Tumor Implantation: Human cancer cells (e.g., HPB-ALL) are subcutaneously injected into the flanks of the mice.

  • Tumor Growth and Randomization: Once tumors reach a specified size (e.g., 150-300 mm³), the mice are randomized into treatment and control groups.[3]

  • Treatment Administration: this compound is administered orally, typically twice daily, at various dose levels. The control group receives a vehicle solution.[3]

  • Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of drug activity).

  • Tolerability Assessment: Animal body weight and general health are monitored throughout the study to assess the tolerability of the treatment.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Gamma-Secretase and Notch Signaling Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_membrane Plasma Membrane Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor 1. Ligand Binding ADAM Protease ADAM Protease Notch Receptor->ADAM Protease 2. S2 Cleavage Gamma-Secretase Gamma-Secretase ADAM Protease->Gamma-Secretase NICD Notch Intracellular Domain (NICD) Gamma-Secretase->NICD 3. S3 Cleavage This compound This compound This compound->Gamma-Secretase Inhibition Nucleus Nucleus NICD->Nucleus 4. Translocation CSL CSL Transcription Factor Target Gene Transcription Target Gene Transcription (e.g., Hes-1, c-Myc) CSL->Target Gene Transcription 5. Activation

Caption: Gamma-Secretase role in Notch signaling and this compound's inhibitory action.

In Vitro Efficacy Workflow cluster_assays Efficacy Assays Start Start Cell_Line_Selection Select Cell Line (e.g., HPB-ALL) Start->Cell_Line_Selection Cell_Seeding Seed Cells in Microplate Cell_Line_Selection->Cell_Seeding Nirogacestat_Treatment Treat with this compound (Dose-Response) Cell_Seeding->Nirogacestat_Treatment Incubation Incubate for Defined Period Nirogacestat_Treatment->Incubation Proliferation_Assay Cell Proliferation Assay (e.g., MTS) Incubation->Proliferation_Assay Notch_Cleavage_Assay Notch Cleavage Assay (Western Blot for NICD) Incubation->Notch_Cleavage_Assay Gene_Expression_Assay Target Gene Expression (qPCR for Hes-1, c-Myc) Incubation->Gene_Expression_Assay Data_Analysis Data Analysis (Calculate IC50) Proliferation_Assay->Data_Analysis Notch_Cleavage_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for assessing the in vitro efficacy of this compound.

In Vivo Efficacy Workflow (DeFi Trial) cluster_endpoints Efficacy Endpoints Start Patient Screening Eligibility Eligible Patients (Progressing Desmoid Tumors) Start->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Nirogacestat_Arm This compound (150 mg BID) Randomization->Nirogacestat_Arm Placebo_Arm Placebo (BID) Randomization->Placebo_Arm Treatment_Period Treatment until Progression or Unacceptable Toxicity Nirogacestat_Arm->Treatment_Period Placebo_Arm->Treatment_Period Follow_Up Follow-Up & Assessments Treatment_Period->Follow_Up PFS Progression-Free Survival (Primary) Follow_Up->PFS ORR Objective Response Rate (Secondary) Follow_Up->ORR PROs Patient-Reported Outcomes (Secondary) Follow_Up->PROs Data_Analysis Statistical Analysis PFS->Data_Analysis ORR->Data_Analysis PROs->Data_Analysis Results Results Data_Analysis->Results

Caption: Simplified workflow of the Phase 3 DeFi clinical trial for this compound.

References

Target Validation of Nirogacestat in Oncogenic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (formerly PF-03084014) is a selective, oral, small-molecule inhibitor of gamma-secretase, an intramembrane protease with a critical role in the processing of multiple transmembrane proteins.[1][2] Dysregulation of gamma-secretase activity and its substrates, particularly the Notch receptor, is implicated in the pathogenesis of various cancers.[3] This technical guide provides a comprehensive overview of the target validation of this compound, focusing on its mechanism of action in key oncogenic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action: Inhibition of Gamma-Secretase

This compound functions as a reversible and noncompetitive inhibitor of the gamma-secretase complex.[1][2] This complex is responsible for the intramembrane cleavage of several type I transmembrane proteins, releasing their intracellular domains (ICDs) to initiate downstream signaling cascades.

Key Substrates and Oncogenic Pathways Modulated by this compound:
  • Notch Signaling Pathway: The Notch signaling cascade is a primary target of this compound.[3] Gamma-secretase-mediated cleavage of the Notch receptor is a prerequisite for the release of the Notch Intracellular Domain (NICD).[4] The NICD then translocates to the nucleus, where it forms a complex with CSL (CBF-1/Su(H)/LAG-1) and Mastermind-like (MAML) proteins to activate the transcription of target genes involved in cell proliferation, differentiation, and survival, such as HES-1 and c-Myc.[5][6] By inhibiting gamma-secretase, this compound prevents the generation of NICD, thereby downregulating Notch signaling.[7] This mechanism is particularly relevant in malignancies with aberrant Notch activation, such as desmoid tumors and certain hematological cancers.[3][8]

  • B-Cell Maturation Antigen (BCMA) Shedding: In multiple myeloma, gamma-secretase cleaves and sheds the B-Cell Maturation Antigen (BCMA) from the surface of plasma cells.[9] This shedding reduces the density of membrane-bound BCMA (mbBCMA), a key target for chimeric antigen receptor (CAR) T-cell therapies and other BCMA-directed treatments.[10] The shed, soluble BCMA (sBCMA) can also act as a decoy, sequestering therapeutic agents and diminishing their efficacy.[9] this compound inhibits this shedding process, leading to an increased density of mbBCMA on the cell surface and reduced levels of sBCMA, thereby potentiating the anti-tumor activity of BCMA-targeted therapies.[10]

Quantitative Data

The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Potency of this compound

Assay TypeTarget/ProcessCell LineIC50Reference
Cell-Free AssayGamma-Secretase (Aβ production)HeLa cell membranes6.2 nM[1][2][5][11]
Cellular AssayNotch Receptor CleavageHPB-ALL13.3 nM[1][2][5]
Cellular AssayNotch Target Gene (Hes-1) DownregulationHPB-ALL<1 nM[5]
Cellular AssayNotch Target Gene (c-Myc) DownregulationHPB-ALL10 nM[5]
Cell Growth InhibitionT-ALL Cell Lines (HPB-ALL, DND-41, TALL-1, Sup-T1)Various30-100 nM[5]
Anti-proliferative EffectHuman Umbilical Vein Endothelial Cells (HUVECs)HUVEC0.5 µM[5]
Lumen Formation InhibitionHuman Umbilical Vein Endothelial Cells (HUVECs)HUVEC50 nM[5]

Table 2: Comparative In Vitro Potency of Gamma-Secretase Inhibitors (IC50 in nM)

CompoundcNOTCH1subcNOTCH2subcNOTCH3subcNOTCH4sub
This compound (PF-3084014) Potent inhibitor0.01Potent inhibitorPotent inhibitor
BMS-906024-0.291.14-
RO49290970.46-Potentiates at low conc.3.4
SemagacestatPotent inhibitor-Potentiates at low conc.Potentiates at low conc.
MK-0752Equivalent inhibitionEquivalent inhibitionPotentiates at low conc.Equivalent inhibition

Note: Specific IC50 values for this compound against individual Notch substrates were not detailed in the provided search results, but it is described as a potent inhibitor of cNOTCH1, 3, and 4, with remarkable potency for cNOTCH2.[12]

Table 3: Clinical Efficacy of this compound in Desmoid Tumors (DeFi Trial)

EndpointThis compoundPlaceboHazard Ratio (95% CI) / p-valueReference
Progression-Free Survival (2-year rate)76%44%0.29 (0.15 to 0.55); p<0.001[13]
Objective Response Rate41%8%p<0.001[8][13]
Complete Response Rate7%0%-[8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the target validation of this compound.

Cell-Free Gamma-Secretase Activity Assay

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of the gamma-secretase complex.

Methodology:

  • Membrane Preparation:

    • Culture HEK293T or HeLa cells and harvest by centrifugation.

    • Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.

    • Homogenize the cells using a Dounce homogenizer.

    • Centrifuge the homogenate at a low speed to remove nuclei and intact cells.

    • Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.

    • Resuspend the membrane pellet in a suitable buffer.

  • Gamma-Secretase Solubilization:

    • Treat the membrane preparation with a mild, non-ionic detergent such as CHAPSO to solubilize the gamma-secretase complex.

  • Enzymatic Reaction:

    • In a 96-well plate, combine the solubilized gamma-secretase preparation with a fluorogenic substrate. A common substrate is a peptide derived from the amyloid precursor protein (APP) C-terminus flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

    • Add varying concentrations of this compound or a vehicle control (e.g., DMSO).

    • Incubate the plate at 37°C for 1-2 hours in the dark.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a microplate reader (excitation ~340 nm, emission ~490 nm). Cleavage of the substrate by gamma-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[11]

Cellular Notch Cleavage Assay (NICD Detection)

Objective: To assess the ability of this compound to inhibit the processing of the Notch receptor and the generation of the active NICD in a cellular context.

Methodology:

  • Cell Culture and Treatment:

    • Culture a Notch-dependent cell line, such as the T-ALL cell line HPB-ALL, which harbors activating Notch1 mutations.

    • Seed the cells in a multi-well plate and treat with a range of this compound concentrations or a vehicle control for a specified duration (e.g., 24-72 hours).

  • Western Blot Analysis:

    • Lyse the cells and quantify the total protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the cleaved form of Notch1 (Val1744).

    • Incubate with a corresponding HRP-conjugated secondary antibody.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Normalize the NICD signal to a loading control (e.g., β-actin or GAPDH).

  • Luciferase Reporter Assay:

    • Co-transfect cells (e.g., HEK293) with a Notch-responsive reporter construct (e.g., containing CSL binding sites upstream of a luciferase gene) and a constitutively active Notch construct (NΔE).

    • Treat the transfected cells with various concentrations of this compound.

    • Measure luciferase activity using a luminometer. A decrease in luciferase activity indicates inhibition of Notch signaling.[14][15]

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Methodology:

  • MTT Assay (Cell Viability):

    • Seed cancer cells (e.g., endometriotic cells or T-ALL cells) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of this compound for a defined period (e.g., 48-72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by metabolically active cells.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of viable cells relative to the vehicle-treated control.

  • Annexin V/Propidium Iodide (PI) Staining (Apoptosis):

    • Treat cells with this compound as described above.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In Vivo Desmoid Tumor Xenograft Model

Objective: To assess the anti-tumor efficacy of this compound in a preclinical in vivo model.

Methodology:

  • Cell Line and Animal Model:

    • Utilize a relevant human desmoid tumor cell line or patient-derived xenograft (PDX) model.

    • Implant the tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Treatment:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally at a predetermined dose and schedule. The control group receives a vehicle.

  • Efficacy Evaluation:

    • Measure tumor volume and body weight of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

    • Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control.

BCMA Shedding and Surface Expression Assay

Objective: To evaluate the effect of this compound on the shedding of soluble BCMA and the density of membrane-bound BCMA on multiple myeloma cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a human multiple myeloma cell line (e.g., RPMI-8226) or primary patient-derived myeloma cells.

    • Treat the cells with this compound or a vehicle control for a specified time.

  • Quantification of Soluble BCMA (sBCMA):

    • Collect the cell culture supernatant.

    • Measure the concentration of sBCMA in the supernatant using a commercially available ELISA kit.

  • Analysis of Membrane-Bound BCMA (mbBCMA):

    • Harvest the cells and wash them.

    • Stain the cells with a fluorescently labeled anti-BCMA antibody.

    • Analyze the cells by flow cytometry to quantify the mean fluorescence intensity (MFI), which corresponds to the density of mbBCMA on the cell surface. An increase in MFI in this compound-treated cells indicates an inhibition of BCMA shedding.

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Nirogacestat_Notch_Pathway_Inhibition cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase Gamma-Secretase Notch_Receptor->Gamma_Secretase 2. S2 Cleavage (by ADAM protease) Exposes S3 site NICD NICD Gamma_Secretase->NICD 3. S3 Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Ligand Binding CSL_MAML CSL/MAML Complex NICD->CSL_MAML 4. Nuclear Translocation and Complex Formation Target_Genes Target Gene Transcription (e.g., HES-1, c-Myc) CSL_MAML->Target_Genes 5. Transcriptional Activation This compound This compound This compound->Gamma_Secretase Inhibition

Caption: Mechanism of this compound in the Notch Signaling Pathway.

Caption: this compound's effect on BCMA shedding and targeted therapy.

Experimental_Workflow_GSI_Validation cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_outcomes Key Outcomes Cell_Free_Assay Cell-Free Gamma-Secretase Activity Assay Cellular_Assay Cellular Notch Cleavage Assay (NICD Detection) IC50 Determine IC50 Cell_Free_Assay->IC50 Viability_Assay Cell Viability/Apoptosis Assays (MTT, Annexin V) NICD_Inhibition Confirm NICD Inhibition Cellular_Assay->NICD_Inhibition Xenograft_Model Desmoid Tumor Xenograft Model Cytotoxicity Assess Cytotoxicity Viability_Assay->Cytotoxicity TGI Measure Tumor Growth Inhibition Xenograft_Model->TGI

Caption: General experimental workflow for this compound target validation.

Conclusion

The target validation of this compound is strongly supported by a robust body of preclinical and clinical data. Its mechanism as a potent inhibitor of gamma-secretase, leading to the downregulation of the oncogenic Notch signaling pathway, is well-established. Furthermore, its ability to prevent BCMA shedding provides a compelling rationale for its use in combination with BCMA-directed therapies in multiple myeloma. The quantitative data on its potency and clinical efficacy, particularly in desmoid tumors, underscore its therapeutic potential. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the multifaceted roles of this compound and other gamma-secretase inhibitors in cancer biology and drug development.

References

Early Preclinical Research on Nirogacestat for Alzheimer's Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Nirogacestat, also known as PF-03084014, is a selective, reversible, and noncompetitive inhibitor of gamma-secretase, an enzyme complex pivotal in the generation of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central hallmark of Alzheimer's disease (AD).[1] Initially investigated by Pfizer for its potential as a disease-modifying therapy for AD, the development of this compound for this indication was discontinued. This decision was influenced by the broader challenges and setbacks faced by gamma-secretase inhibitors in clinical trials for Alzheimer's, largely due to on-target toxicities associated with the inhibition of Notch signaling, and in the case of this compound, an unfavorable pharmacokinetic and pharmacodynamic profile for neurological applications.[2] The compound was subsequently repurposed and has since been approved for the treatment of desmoid tumors, where its mechanism of action via Notch inhibition is therapeutically beneficial. This technical guide provides an in-depth overview of the early preclinical research on this compound in the context of Alzheimer's disease, focusing on its mechanism of action, key in vitro and in vivo data, and the experimental methodologies employed.

Mechanism of Action

This compound exerts its therapeutic potential in the context of Alzheimer's disease by inhibiting the enzymatic activity of the gamma-secretase complex. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths, most notably Aβ40 and the more aggregation-prone and neurotoxic Aβ42. By inhibiting gamma-secretase, this compound was expected to reduce the production of all Aβ species, thereby preventing the formation of amyloid plaques and downstream pathological events. However, gamma-secretase also cleaves a variety of other transmembrane proteins, with the Notch receptor being a critical substrate. The cleavage of Notch is essential for its signaling pathway, which plays a crucial role in cell-fate decisions. Inhibition of Notch signaling by gamma-secretase inhibitors is associated with significant toxicities, a major hurdle for their development for chronic diseases like AD.[1]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb gSecretase γ-secretase APP->gSecretase C99 fragment Notch Notch Receptor NICD Notch Intracellular Domain (NICD) Notch->NICD Release Abeta Aβ Peptides (Aβ40, Aβ42) AICD APP Intracellular Domain (AICD) BACE1 β-secretase BACE1->APP Cleavage gSecretase->Notch gSecretase->Abeta gSecretase->AICD This compound This compound This compound->gSecretase Inhibition

Figure 1: Mechanism of Action of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data from the early preclinical evaluation of this compound for Alzheimer's disease.

Table 1: In Vitro Potency of this compound

Assay TypeTargetCell Line/PreparationIC50 (nM)Reference
Cell-Free Assayγ-secretase (Aβ production)Detergent solubilized membranes from HeLa cells6.2[3]
Cellular AssayNotch receptor cleavageHPB-ALL cells13.3[3]

Table 2: In Vivo Efficacy of this compound in Guinea Pigs

Animal ModelAdministration RouteDosage RangeEffectReference
Guinea PigNot SpecifiedNot SpecifiedSignificant reduction of Aβ levels in brain, plasma, and cerebrospinal fluid[2]

Experimental Protocols

Detailed experimental protocols for the key assays are outlined below.

In Vitro Gamma-Secretase Activity Assay (Cell-Free)

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of gamma-secretase in a cell-free system.

cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Aβ Detection HeLa HeLa Cells Homogenization Homogenization & Centrifugation HeLa->Homogenization Membranes Detergent Solubilized Membranes Homogenization->Membranes Incubation Incubation of Membranes with APP Substrate & this compound Membranes->Incubation ELISA ELISA for Aβ40/42 Incubation->ELISA IC50 IC50 Calculation ELISA->IC50

Figure 2: Workflow for Cell-Free γ-Secretase Assay.

Protocol:

  • Membrane Preparation: HeLa cells are harvested and subjected to homogenization to disrupt the cell membranes. A series of centrifugation steps are performed to isolate a membrane-rich fraction. These membranes are then solubilized using a mild detergent to release the gamma-secretase complex.[3]

  • Assay Reaction: The solubilized membranes containing active gamma-secretase are incubated with a recombinant C100 fragment of APP (the substrate for gamma-secretase) in a suitable buffer system.

  • Compound Incubation: Various concentrations of this compound (or a vehicle control) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for the enzymatic cleavage of the APP substrate and the production of Aβ peptides.

  • Detection: The reaction is stopped, and the amount of generated Aβ40 and Aβ42 is quantified using a specific enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of Aβ production at each this compound concentration is calculated relative to the vehicle control. The IC50 value, representing the concentration of the compound that causes 50% inhibition, is determined by fitting the data to a dose-response curve.

Cellular Notch Cleavage Assay

This assay assesses the effect of a compound on the processing of the Notch receptor in a cellular context.

Protocol:

  • Cell Culture: A human T-cell acute lymphoblastic leukemia (T-ALL) cell line, such as HPB-ALL, which exhibits constitutive Notch signaling, is used.[3]

  • Compound Treatment: The cells are treated with increasing concentrations of this compound or a vehicle control for a specified duration (e.g., 24-72 hours).

  • Cell Lysis: After treatment, the cells are harvested and lysed to extract cellular proteins.

  • Western Blot Analysis: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with an antibody specific for the cleaved, intracellular domain of Notch (NICD).

  • Quantification: The intensity of the NICD band is quantified and normalized to a loading control (e.g., actin).

  • Data Analysis: The reduction in NICD levels is calculated for each this compound concentration, and the IC50 value is determined.

In Vivo Aβ Reduction Studies in Guinea Pigs

Guinea pigs are a relevant animal model for studying Aβ production as their Aβ peptide sequence is identical to that of humans.[4]

Protocol:

  • Animal Model: Young adult guinea pigs are used for the study.

  • Compound Administration: this compound is administered to the animals, typically orally, at various dose levels for a defined period (acute or chronic dosing). A control group receives the vehicle.

  • Sample Collection: At the end of the treatment period, samples of plasma, cerebrospinal fluid (CSF), and brain tissue are collected.

  • Aβ Measurement: The levels of Aβ40 and Aβ42 in the collected samples are quantified using specific ELISAs.

  • Data Analysis: The percentage reduction in Aβ levels in the treated groups is calculated relative to the vehicle-treated control group to determine the in vivo efficacy of this compound.

Conclusion

The early preclinical research on this compound for Alzheimer's disease demonstrated its potent inhibition of gamma-secretase and its ability to reduce Aβ levels in both in vitro and in vivo models.[2][3] However, the development for this indication was halted, reflecting the broader challenges of targeting gamma-secretase for a chronic neurodegenerative disease, particularly the on-target toxicity related to Notch inhibition.[1] The data and methodologies from this initial phase of research, while not leading to an Alzheimer's therapy, laid the groundwork for the successful repurposing of this compound as a targeted cancer therapeutic. This case highlights the complex interplay between efficacy, safety, and therapeutic window that governs the drug development process.

References

Methodological & Application

Protocol for Nirogacestat Treatment in Xenograft Mouse Models: Application Notes for Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nirogacestat (formerly PF-03084014) is a selective, oral inhibitor of gamma-secretase, a key enzyme in the Notch signaling pathway.[1] Dysregulation of the Notch pathway is implicated in the pathogenesis of various cancers, including desmoid tumors, for which this compound is now an FDA-approved treatment.[1][2] These application notes provide a comprehensive protocol for the use of this compound in preclinical xenograft mouse models, covering its mechanism of action, experimental procedures, and expected outcomes based on available data. The information is intended to guide researchers in designing and executing robust in vivo studies to evaluate the efficacy of this compound.

Mechanism of Action: Inhibition of Notch Signaling

This compound targets and inhibits the gamma-secretase complex, a multi-protein enzyme responsible for the intramembrane cleavage of several transmembrane proteins, most notably the Notch receptors (NOTCH1-4).[3][4][5]

The canonical Notch signaling pathway is initiated when a Notch receptor on a signal-receiving cell binds to a ligand (e.g., Delta-like or Jagged) on an adjacent signal-sending cell. This interaction triggers a two-step proteolytic cleavage of the Notch receptor. The first cleavage is mediated by an ADAM family protease, followed by a second cleavage within the transmembrane domain by the gamma-secretase complex. This final cleavage releases the Notch Intracellular Domain (NICD).[6][7] The liberated NICD then translocates to the nucleus, where it forms a complex with the DNA-binding protein CSL and the coactivator MAML, leading to the transcription of downstream target genes such as those in the Hes and Hey families.[7][8] These target genes regulate critical cellular processes including proliferation, differentiation, and survival.

By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby blocking the downstream signaling cascade.[3] This disruption of Notch signaling is the primary mechanism behind its antitumor activity.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Notch Ligand (e.g., Delta, Jagged) notch_receptor Notch Receptor ligand->notch_receptor 1. Ligand Binding & S2 Cleavage gamma_secretase Gamma-Secretase notch_receptor->gamma_secretase S3 Cleavage nicd NICD (Notch Intracellular Domain) gamma_secretase->nicd 2. NICD Release csl_maml CSL-MAML Complex nicd->csl_maml 3. Nuclear Translocation target_genes Target Gene Transcription (e.g., Hes, Hey) csl_maml->target_genes 4. Transcriptional Activation cell_response Cellular Response target_genes->cell_response 5. Regulates Cell Fate, Proliferation, Survival This compound This compound This compound->gamma_secretase Inhibits

Figure 1: this compound's inhibition of the Notch signaling pathway.

Experimental Protocols

Xenograft Model Establishment

A typical workflow for establishing and treating a xenograft mouse model with this compound is outlined below.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis cell_culture 1. Cell Culture (e.g., Desmoid or T-ALL cell lines) cell_harvest 2. Cell Harvest & Preparation cell_culture->cell_harvest implantation 3. Subcutaneous Implantation (e.g., 5x10^6 cells/mouse) cell_harvest->implantation tumor_growth 4. Tumor Growth Monitoring implantation->tumor_growth randomization 5. Randomization into Groups (Vehicle vs. This compound) tumor_growth->randomization treatment 6. Oral Gavage Administration (e.g., Twice daily for 14-28 days) randomization->treatment monitoring 7. Monitor Tumor Volume & Body Weight treatment->monitoring endpoint 8. Euthanasia & Tumor Excision monitoring->endpoint analysis 9. Data Analysis (TGI, Biomarkers) endpoint->analysis

Figure 2: General workflow for a this compound xenograft study.

Materials:

  • Cell Lines:

    • Desmoid Tumors: Publicly available immortalized desmoid tumor cell lines include HCM-BROD-0762-C49 (CTNNB1 T41A mutation) and DES23-CRL-3591 (CTNNB1 S45F mutation), available from the American Type Culture Collection (ATCC).[9]

    • T-cell Acute Lymphoblastic Leukemia (T-ALL): HPB-ALL cells are a well-characterized model with activating Notch1 mutations.[1]

  • Animals: Immunocompromised mice (e.g., athymic nude or NOD-SCID) are commonly used for xenograft studies.

  • This compound (PF-03084014): Can be sourced from commercial suppliers.

  • Vehicle Solution: A common vehicle for oral administration is 0.5% methylcellulose in water. Another formulation is a mixture of PEG300, Tween80, and water.[6][10]

Procedure:

  • Cell Culture and Preparation: Culture the chosen cell line according to the supplier's recommendations. On the day of implantation, harvest cells by trypsinization, wash with sterile PBS, and resuspend in a suitable medium (e.g., serum-free medium or a mixture with Matrigel) at the desired concentration (e.g., 5 x 106 cells in 100 µL).[3] Keep cells on ice until injection.

  • Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth by measuring with calipers 2-3 times per week. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • This compound Preparation and Administration: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). On each treatment day, dilute the stock solution with the vehicle to the final desired concentration. Administer this compound or vehicle control to the respective groups via oral gavage. A typical dosing schedule is twice daily (b.i.d.).[1][10]

  • Monitoring: Continue to monitor tumor volume and mouse body weight throughout the study. Body weight is a key indicator of treatment toxicity.

  • Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice. Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki67 or cleaved caspase-3, or Western blot for NICD levels).

Pharmacodynamic Assessment

To confirm that this compound is inhibiting its target in vivo, a pharmacodynamic study can be performed.

Procedure:

  • Establish xenograft tumors as described above.

  • Administer a single oral dose of this compound (e.g., 50 mg/kg) to tumor-bearing mice.

  • At various time points post-dose (e.g., 4, 8, 24 hours), euthanize cohorts of mice.

  • Harvest tumors and plasma.

  • Analyze tumor lysates by Western blot for levels of the Notch Intracellular Domain (NICD) to assess target engagement.

Data Presentation: Efficacy and Dosing

The efficacy of this compound in xenograft models is dose-dependent. Below are tables summarizing preclinical data from studies using this compound (PF-03084014).

Table 1: In Vivo Dosing and Efficacy of this compound

Xenograft ModelMouse StrainThis compound Dose (Oral)Dosing ScheduleStudy DurationEfficacy OutcomeReference
HPB-ALL (T-ALL)Athymic Nude150 mg/kgTwice daily14 days~92% tumor growth inhibition[1][8]
HPB-ALL (T-ALL)Athymic Nude< 100 mg/kgTwice daily> 7 daysWell-tolerated, significant antitumor activity[1][8]
HCC1599 (Breast)Not Specified120 mg/kgNot SpecifiedNot SpecifiedInduced apoptosis and antiproliferation[6]

Table 2: Observed Toxicities in Murine Models

Dose (Oral)Dosing ScheduleObserved ToxicityMitigation StrategyReference
150 mg/kgTwice daily for >10 daysDiarrhea, weight loss (10-15%)Intermittent dosing (e.g., 7 days on / 7 days off)[1][8]
150 mg/kgTwice daily for 5 daysGoblet cell metaplasia (GI toxicity)Co-administration with dexamethasone[10]

Conclusion

This compound is a potent inhibitor of the Notch signaling pathway with demonstrated antitumor activity in various xenograft models. The protocols and data presented here provide a framework for researchers to design and conduct preclinical in vivo studies. Key considerations for successful experimentation include the selection of an appropriate Notch-dependent cell line, careful monitoring of tumor growth and animal welfare, and the implementation of a dosing regimen that balances efficacy with tolerability. The use of intermittent dosing schedules or co-administration with glucocorticoids may be necessary to mitigate gastrointestinal toxicities associated with higher doses of this compound. These application notes should serve as a valuable resource for the preclinical evaluation of this targeted therapy.

References

Application Notes and Protocols for Nirogacestat in In Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Nirogacestat, a potent and selective gamma-secretase inhibitor, in various in vitro cell culture assays. The protocols outlined below are designed to assist researchers in determining the optimal dosage and experimental conditions for their specific cell lines and research objectives.

Introduction

This compound (PF-03084014) is an oral, selective, small-molecule inhibitor of the gamma-secretase enzyme.[1][2] Gamma-secretase is a multi-subunit protease complex that plays a crucial role in the cleavage of several transmembrane proteins, most notably the Notch receptor.[3][4][5] The binding of a ligand to the Notch receptor initiates a series of proteolytic events, culminating in the gamma-secretase-mediated release of the Notch Intracellular Domain (NICD).[3][5] The released NICD then translocates to the nucleus, where it modulates the transcription of target genes involved in cell proliferation, differentiation, and survival.[3][5] Dysregulation of the Notch signaling pathway has been implicated in the pathogenesis of various diseases, including desmoid tumors and certain cancers.[3][6] By inhibiting gamma-secretase, this compound effectively blocks the release of NICD, thereby downregulating Notch signaling.[3]

Data Presentation: Quantitative Analysis of this compound's In Vitro Efficacy

The following table summarizes the effective concentrations of this compound observed in various in vitro studies. This data can serve as a starting point for determining the optimal dosage for your specific cell line and experimental setup.

Cell LineAssay TypeConcentration/IC50/EC50Treatment DurationObserved Effect
KGN (Ovarian Granulosa Cell Tumor)MTT AssayConcentration-dependentNot SpecifiedInhibition of cell proliferation.[7]
Clonogenic Survival AssayConcentration-dependent10 daysSignificant reduction in clonogenic survival.[7]
qPCRNot Specified (High-dose)1 weekReduced expression of cell cycle markers (TOP2A, CCNE2) and EMT markers (SNAI2, MMP2); induced expression of apoptotic marker (CASP6).[7]
Multiple Myeloma Cell Lines Flow Cytometry (mbBCMA density)Mean EC50: 30.7 nM4 - 8 hoursRapid and robust increases in membrane-bound BCMA (mbBCMA) density.[1]
250 nM (lowest for max response)4 - 8 hoursMaximal detectable levels of mbBCMA achieved.[1]
HPB-ALL (T-cell Acute Lymphoblastic Leukemia)Notch Cleavage AssayIC50: 13.3 nMNot SpecifiedInhibition of Notch receptor cleavage.[8][9]
Cell Growth AssayIC50: <1 nM (Hes-1), 10 nM (cMyc)7 daysDownregulation of Notch target genes.[9]
TALL-1 (T-cell Acute Lymphoblastic Leukemia)Cell Growth AssayNot Specified7 daysInhibition of cell growth.[8]
3T3-L1 (Preadipocytes)MTS Assay0.5, 1, and 10 µM12 hoursDose-dependent inhibition of cell proliferation, most considerable at 10 µM.[10]
HeLa Cell-Free Assay Gamma-Secretase InhibitionIC50: 6.2 nMNot ApplicableDirect inhibition of gamma-secretase enzyme activity.[8][9]

Experimental Protocols

Cell Proliferation/Viability Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of this compound on cell proliferation using the KGN cell line as an example.[7]

Materials:

  • KGN cells

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Microplate reader

Procedure:

  • Seed KGN cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from a concentrated stock solution. It is recommended to test a wide range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal dose-response curve. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

  • Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.[7]

Materials:

  • KGN cells

  • Complete growth medium

  • This compound

  • 6-well cell culture plates

  • Crystal Violet staining solution (0.5% crystal violet in 20% methanol)

Procedure:

  • Seed a low density of KGN cells (e.g., 500-1000 cells/well) into 6-well plates.

  • Allow the cells to attach overnight.

  • Treat the cells with various concentrations of this compound or vehicle control.

  • Incubate the plates for 10-14 days, replacing the medium with freshly prepared this compound-containing medium every 2-3 days.

  • After the incubation period, wash the colonies with PBS and fix them with 100% methanol for 15 minutes.

  • Stain the colonies with Crystal Violet solution for 20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of >50 cells) in each well.

  • Calculate the surviving fraction for each treatment condition relative to the vehicle control.

Western Blot for Notch Signaling Pathway Components

This protocol can be used to assess the effect of this compound on the protein levels of key components of the Notch signaling pathway, such as cleaved Notch1 (NICD).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved Notch1, anti-Hes1, anti-Actin or GAPDH as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Mandatory Visualizations

Signaling Pathway Diagram

Nirogacestat_Mechanism_of_Action cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Notch_Receptor Notch Receptor Gamma_Secretase Gamma-Secretase Complex Notch_Receptor->Gamma_Secretase 2. S2 Cleavage (by ADAM/TACE) (Not Shown) NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD 3. S3 Cleavage Ligand Ligand Ligand->Notch_Receptor 1. Ligand Binding Nucleus Nucleus NICD->Nucleus 4. Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription 5. Transcriptional Activation Proliferation Cell Proliferation, Survival, Differentiation Gene_Transcription->Proliferation This compound This compound This compound->Gamma_Secretase Inhibition

Caption: Mechanism of action of this compound on the Notch signaling pathway.

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays Start Start Cell_Seeding Seed Cells in Appropriate Culture Vessel Start->Cell_Seeding Adherence Allow Cells to Adhere (24 hours) Cell_Seeding->Adherence Treatment Treat Cells with this compound (Various Concentrations) Adherence->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Incubation->Clonogenic_Assay Western_Blot Western Blot Analysis (e.g., for NICD) Incubation->Western_Blot qPCR qPCR Analysis (Target Gene Expression) Incubation->qPCR Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for in vitro studies with this compound.

References

Nirogacestat solubility and preparation for laboratory experiments

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Nirogacestat

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (formerly PF-03084014) is an oral, selective, and reversible small-molecule inhibitor of the gamma-secretase (γ-secretase) enzyme.[1][2][3] Gamma-secretase plays a crucial role in the proteolytic cleavage of multiple transmembrane proteins, including the Notch receptor.[1][4] Dysregulation of the Notch signaling pathway is implicated in the pathogenesis of various diseases, including desmoid tumors, where it can drive cell proliferation and survival.[1][5][6] By inhibiting gamma-secretase, this compound blocks the release of the Notch intracellular domain (NICD), thereby interrupting the downstream signaling cascade.[5] This mechanism makes this compound a valuable tool for cancer research and a therapeutic agent for progressing desmoid tumors.[4][6]

These application notes provide essential information on the solubility, preparation, and handling of this compound for laboratory experiments, along with a detailed protocol for a common cell-based assay.

Physicochemical Properties and Solubility

This compound is a white to off-white powder. Its solubility is a critical factor for the design of both in vitro and in vivo experiments. The compound is poorly soluble in water and at neutral or alkaline pH levels.[2][7][8][9] However, its solubility increases in acidic conditions and in common organic solvents.[8]

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO98 mg/mL[10]200.14 mM[10]Fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[10] Sonication may be required.[2][11]
Ethanol49 mg/mL[10]~100 mMSonication is recommended.[11]
WaterInsoluble[10]< 0.1 mg/mL[2]
10% DMSO >> 90% Corn Oil≥ 2.5 mg/mL[2]≥ 5.11 mM[2]Forms a clear solution. Suitable for in vivo studies.[2]
5% DMSO >> 40% PEG300 >> 5% Tween-80 >> 50% Saline1.43 mg/mL[2]2.92 mM[2]Forms a suspended solution; requires sonication.[2] Suitable for in vivo studies.

Note: The molecular weight of this compound (free base) is 489.64 g/mol .[2]

Protocols for Laboratory Use

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution in DMSO, which is suitable for most in vitro cell culture experiments.

Materials:

  • This compound powder (Cat. No. HY-15185 or equivalent)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Workflow for Preparing this compound Solutions

G cluster_prep Stock Solution Preparation (10 mM) cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate Until Fully Dissolved add_dmso->dissolve aliquot 4. Aliquot into Vials dissolve->aliquot store_stock 5. Store at -80°C aliquot->store_stock thaw 6. Thaw Stock Aliquot store_stock->thaw For Experiment dilute 7. Serially Dilute in Culture Medium thaw->dilute use_now 8. Use Immediately in Assay (e.g., Final DMSO <0.1%) dilute->use_now

Caption: Workflow for preparing this compound stock and working solutions.

Procedure:

  • Weighing: Accurately weigh out a desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 4.896 mg of this compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the powder. Vortex the solution vigorously. If necessary, use a sonicator bath to ensure the compound is fully dissolved.[2][11]

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[11]

  • Storage: Store the aliquoted stock solution at -80°C for long-term stability (up to 1 year).[2][11] For short-term use, a stock can be kept at -20°C for up to 6 months.[2]

Protocol: In Vitro Cell Proliferation Assay using Resazurin

This protocol provides a method to assess the anti-proliferative effects of this compound on a cancer cell line (e.g., T-cell acute lymphoblastic leukemia cell lines like HPB-ALL).[2]

Materials:

  • Cancer cell line of interest (e.g., HPB-ALL)

  • Complete growth medium (e.g., RPMI-1640 + 10% FBS)

  • 10 mM this compound stock solution in DMSO

  • Sterile 96-well cell culture plates

  • Resazurin sodium salt solution (e.g., 0.1 mg/mL in PBS)

  • Phosphate-Buffered Saline (PBS)

  • Plate reader capable of measuring fluorescence (Ex/Em: 560/590 nm)

Table 2: Example Parameters for a Cell-Based Proliferation Assay

ParameterRecommended Value
Cell Seeding Density10,000 cells/well[2][10][11]
Plate Format96-well plate[2][10][11]
This compound ConcentrationsSerial dilutions (e.g., 1 nM to 10 µM)
Final DMSO Content≤ 0.1%[2][10][11]
Incubation Time7 days[2][10][11]
Viability ReagentResazurin (final concentration 0.1 mg/mL)[2][10][11]
ReadoutFluorescence (Ex: 560 nm, Em: 590 nm)[2][10][11]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete growth medium.[2][10][11] Incubate overnight to allow cells to attach (if adherent) or stabilize.

  • Compound Preparation: Prepare serial dilutions of this compound from the 10 mM stock solution in complete growth medium. The final concentration of DMSO in the wells should not exceed 0.1% to avoid solvent toxicity.[2][10][11] Include a "vehicle control" group treated with 0.1% DMSO.

  • Cell Treatment: Add the diluted this compound solutions to the appropriate wells.

  • Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO₂.[2][10][11]

  • Viability Assessment: After the incubation period, add 10 µL of Resazurin solution (0.1 mg/mL) to each well.[2][10]

  • Final Incubation: Incubate the plate for an additional 2 to 4 hours to allow for the conversion of Resazurin to the fluorescent resorufin by viable cells.[2][10][11]

  • Data Acquisition: Measure the fluorescent signal using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[2][10][11]

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the results to determine the IC₅₀ value.

Mechanism of Action: Inhibition of Notch Signaling

This compound functions by directly targeting the gamma-secretase complex, a multi-subunit intramembrane protease.[5] In the canonical Notch signaling pathway, the binding of a ligand (e.g., Delta-like or Jagged) to the Notch receptor on an adjacent cell triggers a series of proteolytic cleavages. The final cleavage is mediated by gamma-secretase, which releases the Notch Intracellular Domain (NICD).[5] The liberated NICD then translocates to the nucleus, where it forms a complex with other transcription factors to activate the expression of target genes that regulate cell proliferation, differentiation, and survival.[1][5]

This compound binds to the presenilin component of the gamma-secretase complex, non-competitively inhibiting its enzymatic activity.[12] This blockade prevents the cleavage of the Notch receptor, thereby halting the release of NICD and suppressing downstream gene transcription.[5]

// Inhibition Point this compound [label="this compound", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inhibit_x [shape=point, width=0.01, height=0.01, label=""];

// Pathway Flow ligand -> notch [label="1. Ligand Binding"]; notch -> gamma_secretase [label="2. Receptor Primed\nfor Cleavage", style=dashed]; gamma_secretase -> inhibit_x [label="3. Cleavage", dir=none]; inhibit_x -> nicd [label="Release"]; nicd -> transcription [label="4. Nuclear Translocation\n& Gene Activation", lhead=cluster_nucleus];

// Inhibition Arrow this compound -> inhibit_x [label="Inhibits", color="#EA4335", arrowhead=tee, penwidth=2]; }

References

Application Notes and Protocols: Nirogacestat in T-cell Acute Lymphoblastic Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction T-cell acute lymphoblastic leukemia (T-ALL) is an aggressive cancer of immature T-cells, frequently characterized by activating mutations in the NOTCH1 gene in over 50% of cases.[1][2] These mutations lead to the constitutive activation of the Notch signaling pathway, a critical driver of cell differentiation, proliferation, and survival.[3][4] The Notch1 receptor, upon ligand binding, undergoes proteolytic cleavage, first by an ADAM metalloprotease and subsequently by the γ-secretase complex.[5] This final cleavage releases the Notch intracellular domain (NICD), which translocates to the nucleus to activate the transcription of target genes such as HES1 and c-MYC, promoting leukemogenesis.[6][7]

Nirogacestat (formerly known as PF-03084014) is a potent, selective, and reversible small-molecule inhibitor of the γ-secretase enzyme complex.[6][7] By blocking this key enzyme, this compound prevents the release of NICD, thereby inhibiting the downstream signaling cascade.[8][9] This mechanism makes this compound a valuable tool for studying Notch-dependent cancers and a promising therapeutic agent for T-ALL.[6][10] These notes provide an overview of its application in preclinical T-ALL models, including its efficacy as a monotherapy and in combination with other agents, along with detailed protocols for relevant experiments.

Mechanism of Action of this compound in T-ALL this compound targets the presenilin subunits within the catalytic core of the γ-secretase complex.[2][11] This inhibition prevents the intramembrane cleavage of the Notch1 receptor, halting the release of the active NICD.[6] Consequently, NICD cannot translocate to the nucleus, leading to the downregulation of critical Notch target genes that drive cell cycle progression and proliferation.[7] Preclinical studies in T-ALL cell lines demonstrate that treatment with this compound leads to a dose-dependent decrease in NICD levels and reduced expression of Hes-1 and c-Myc.[7]

Nirogacestat_Mechanism_of_Action cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Notch Receptor G_Secretase γ-Secretase Notch->G_Secretase Cleavage NICD NICD G_Secretase->NICD Release Transcription Transcription NICD->Transcription Translocation TargetGenes Target Genes (HES1, c-MYC) Proliferation Leukemic Cell Proliferation & Survival TargetGenes->Proliferation Transcription->TargetGenes Activates This compound This compound (PF-03084014) This compound->G_Secretase Inhibits

Caption: Mechanism of this compound in T-ALL cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound (PF-03084014) in Human T-ALL Cell Lines

Cell LineKey FeaturesIC50 (nM) of this compoundOutcome of TreatmentReference
HPB-ALL Notch-dependentResponsiveG1 cell cycle arrest, apoptosis, downregulation of Hes-1 and c-Myc[6][7]
DND-41 Notch-dependentResponsiveCell growth inhibition[7]
TALL-1 Notch-dependentResponsiveCell growth inhibition[7]
Sup-T1 Notch-dependentResponsiveCell growth inhibition[7]
CUTLL1 Glucocorticoid-resistant, high NOTCH1 expressionNot specifiedInhibition of NOTCH1 activation[5]
Jurkat Lacks PTEN expression, mutated FBW7ResistantResistant to growth inhibition[7]

Table 2: In Vivo Efficacy of this compound (PF-03084014) in T-ALL Xenograft Models

ModelTreatment GroupDosageOutcomeReference
HPB-ALL Xenograft This compound (PF-03084014)50 mg/kg (single dose)>50% reduction of NICD at 4 hours; 70-80% reduction at 24 hours[7]
HPB-ALL Xenograft This compound (PF-03084014)<100 mg/kg (twice daily)Well-tolerated, tumor growth inhibition[7]
CUTLL1 Xenograft This compound (PF-03084014)150 mg/kg4- to 7-fold increase in tumor burden (similar to vehicle)[5]
CUTLL1 Xenograft Dexamethasone15 mg/kg4- to 7-fold increase in tumor burden (similar to vehicle)[5]
CUTLL1 Xenograft This compound + Dexamethasone150 mg/kg + 15 mg/kgAbrogated tumor growth and induced regression[5]

Key Findings from Preclinical Studies

  • Monotherapy Activity: As a single agent, this compound effectively inhibits the proliferation of several Notch-dependent T-ALL cell lines, primarily by inducing a G1 cell cycle arrest.[6][7] However, significant induction of apoptosis often requires prolonged treatment (14 days or longer).[12] Some T-ALL cell lines exhibit resistance, which can be associated with mutations in genes like PTEN or FBXW7.[2][7]

  • Synergy with Glucocorticoids: A key finding is the synergistic anti-leukemic effect of this compound when combined with glucocorticoids like dexamethasone, particularly in glucocorticoid-resistant T-ALL models.[5][13] Mechanistically, this compound treatment restores glucocorticoid sensitivity by increasing the transcriptional upregulation of the glucocorticoid receptor and its target genes.[1][13] This combination enhances apoptosis and is highly effective at reducing tumor burden in vivo.[5]

  • Mitigation of Toxicity: A significant challenge with γ-secretase inhibitors is gastrointestinal toxicity, caused by the inhibition of Notch signaling in the gut, which leads to goblet cell metaplasia.[1][13] Studies have shown that co-administration of glucocorticoids can effectively reverse this toxicity.[5][13] Furthermore, intermittent dosing schedules of this compound can reduce toxicity while maintaining anti-tumor efficacy.[6][7]

Experimental Protocols

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis CellCulture T-ALL Cell Culture Treatment Treat with this compound (± Dexamethasone) CellCulture->Treatment Viability Cell Viability Assay (MTS/MTT) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis WesternBlot Western Blot (NICD, Hes-1, c-Myc) Treatment->WesternBlot Xenograft Establish T-ALL Xenograft in Immunodeficient Mice InVivoTreatment Treat Mice with this compound (± Dexamethasone) Xenograft->InVivoTreatment TumorMonitoring Monitor Tumor Volume & Mouse Weight InVivoTreatment->TumorMonitoring Harvest Harvest Tumors for Pharmacodynamic Analysis TumorMonitoring->Harvest

Caption: General workflow for preclinical evaluation of this compound in T-ALL.

Protocol 1: Cell Viability Assay (MTS Assay)
  • Cell Seeding: Seed T-ALL cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound (and/or Dexamethasone) in culture medium. Add the drug solutions to the wells. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Calculate IC50 values using appropriate software (e.g., GraphPad Prism).

Protocol 2: Western Blot for Notch Pathway Proteins
  • Cell Culture and Treatment: Culture T-ALL cells (e.g., HPB-ALL) and treat with various concentrations of this compound for 72 hours.

  • Protein Extraction: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against cleaved Notch1 (Val1744), Hes-1, c-Myc, and a loading control (e.g., β-actin or GAPDH).

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ, normalizing to the loading control.

Protocol 3: In Vivo T-ALL Xenograft Study
  • Animal Model: Use immunodeficient mice (e.g., NOD/SCID).

  • Cell Implantation: Subcutaneously inject 5-10 x 10⁶ T-ALL cells (e.g., CUTLL1) resuspended in PBS and Matrigel into the flank of each mouse.[5]

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound, Dexamethasone, Combination).

  • Drug Formulation and Administration: Formulate this compound in 0.5% methylcellulose.[14] Administer drugs as per the study design (e.g., this compound at 150 mg/kg orally, twice daily; Dexamethasone at 15 mg/kg intraperitoneally, daily).[5][14]

  • Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) every 2-3 days. Monitor mouse body weight and overall health as indicators of toxicity.

  • Endpoint and Analysis: At the end of the study (e.g., after 4 days of treatment for mechanistic studies or when tumors in the control group reach a predetermined size), euthanize the mice.[5] Excise tumors for pharmacodynamic analysis (e.g., Western blotting for NICD) or weigh them for efficacy assessment.

  • Statistical Analysis: Compare tumor growth between groups using appropriate statistical tests (e.g., ANOVA or t-test).

Conclusion and Future Directions

This compound is a critical research tool for investigating the role of Notch signaling in T-ALL. Preclinical data strongly support its potential as a therapeutic agent, particularly in combination with glucocorticoids, which not only enhances anti-leukemic efficacy but also mitigates mechanism-based gastrointestinal toxicity.[5][13] While early phase clinical trials in T-ALL did not show conclusive single-agent anti-leukemic effects, the robust preclinical rationale for combination therapies warrants further investigation.[15] The protocols and data presented here provide a foundation for researchers to further explore the utility of this compound and other γ-secretase inhibitors in the context of T-ALL and other Notch-driven malignancies.

References

Application Notes and Protocols for Combining Nirogacestat with BCMA-Targeted Therapies in Multiple Myeloma

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Multiple myeloma is a hematological malignancy characterized by the proliferation of malignant plasma cells. B-cell maturation antigen (BCMA) has emerged as a key therapeutic target due to its high expression on myeloma cells.[1] A range of BCMA-targeted therapies, including antibody-drug conjugates (ADCs), bispecific antibodies, and CAR T-cell therapies, have shown significant promise.[2] However, challenges such as resistance and variable response rates persist. One mechanism of resistance involves the cleavage of membrane-bound BCMA (mBCMA) by an enzyme called gamma-secretase. This shedding process reduces the density of the target on the cancer cell surface and releases soluble BCMA (sBCMA), which can act as a decoy, interfering with the efficacy of BCMA-directed treatments.[3]

Nirogacestat is an oral, selective, small-molecule gamma-secretase inhibitor (GSI). By blocking gamma-secretase, this compound prevents BCMA cleavage, thereby increasing the density of mBCMA on myeloma cells and reducing sBCMA levels.[4] This mechanism provides a strong rationale for combining this compound with BCMA-targeted therapies to potentially enhance their anti-myeloma activity.[1][5] These application notes provide a summary of the preclinical rationale, clinical data, and relevant protocols for researchers and drug development professionals investigating this combination strategy.

Mechanism of Action: this compound as a BCMA Potentiator

The core function of gamma-secretase in the context of multiple myeloma is the cleavage of transmembrane proteins, including BCMA.[1] This enzymatic action releases the BCMA extracellular domain (ECD) from the cell surface. The inhibition of gamma-secretase by this compound leads to two key effects that can potentiate BCMA-targeted therapies:

  • Increased mBCMA Density: By preventing cleavage, this compound leads to the accumulation of BCMA on the surface of myeloma cells. Preclinical and clinical studies have demonstrated that this compound can cause a rapid and robust increase in mBCMA density, with levels increasing up to 20-fold within hours of exposure.[6][7] This increased target density can enhance the binding and efficacy of BCMA-directed agents.

  • Reduced Soluble BCMA (sBCMA): The shedding of BCMA creates a pool of sBCMA in the circulation, which can bind to BCMA-targeted therapies and neutralize them before they can reach the tumor cells.[8] this compound administration leads to a concomitant decrease in sBCMA levels, thereby reducing this "decoy" effect.[6][7]

Preclinical models have consistently shown that this compound can significantly enhance the activity of BCMA-directed therapies, providing a solid foundation for clinical investigation.[2][8]

G cluster_0 Standard Condition cluster_1 With this compound MyelomaCell1 Myeloma Cell mBCMA1 Membrane BCMA (mBCMA) GammaSecretase Gamma-Secretase mBCMA1->GammaSecretase Cleavage BCMATherapy1 BCMA-Targeted Therapy mBCMA1->BCMATherapy1 Reduced Binding sBCMA Soluble BCMA (sBCMA - Decoy) sBCMA->BCMATherapy1 Binds & Neutralizes GammaSecretase->sBCMA Releases MyelomaCell2 Myeloma Cell mBCMA2 Increased Membrane BCMA BCMATherapy2 BCMA-Targeted Therapy mBCMA2->BCMATherapy2 Enhanced Binding & Myeloma Cell Death This compound This compound GammaSecretase2 Gamma-Secretase This compound->GammaSecretase2 Inhibits GammaSecretase2->mBCMA2 Cleavage Blocked

Caption: Mechanism of this compound in potentiating BCMA-targeted therapies.

Clinical Application: Combination with Bispecific Antibodies

The combination of this compound with the BCMAxCD3 bispecific antibody teclistamab has been evaluated in the Phase 1b MajesTEC-2 clinical trial for patients with relapsed/refractory multiple myeloma (RRMM).[9][10]

Clinical Data Summary: MajesTEC-2 Trial

The study explored different dose levels and schedules of the combination, including concurrent and delayed start of this compound.[10][11] The combination yielded high overall response rates.[9] An improved safety profile was noted with a delayed start and reduced dose of this compound.[10]

ParameterTec 720µg/kg + Concurrent Niro (100mg BID) (n=8)Tec 720µg/kg + Delayed LD Niro (100mg QD) (n=7)Tec 1500µg/kg + Delayed LD Niro (100mg QD) (n=13)Total Across Doses (N=28)
Efficacy
Overall Response Rate (ORR)71.4%[9]57.1%[9]92.3%[9]74.1%[11]
≥ Complete Response (CR)43%57%54%51.9%[11]
≥ Very Good Partial Response (VGPR)71% (ORR all VGPR or better)57% (ORR all VGPR or better)92% (ORR all VGPR or better)74.1% (ORR all VGPR or better)
Median Time to First Response---1.18 months[11]
Select Treatment-Emergent Adverse Events (TEAEs, >20% any grade, all doses)
Neutropenia---82.1%[9]
Cytokine Release Syndrome (CRS)---75%[9]
Diarrhea---64.3%[9]
Injection-site erythema---53.6%[9]
Decreased appetite---50%[9]
Fatigue---42.9%[9]
Key Safety Findings
Dose-Limiting Toxicities (DLTs)2 patients (Gr 3 GI bleed/diarrhea; Gr 3 ICANS)[9]None reported[9]None reported[9]2 patients total[9]
Grade ≥3 CRS1 patient (Gr 3)[9]None reported[9]None reported[9]1 patient total[9]
Grade ≥3 Neurologic AEs (ICANS)1 patient (Gr 3 ICANS), 1 patient (Gr 3 confusional state)[9]None reported[9]None reported[9]2 patients total[9]

Data sourced from the MajesTEC-2 study as of Dec 16, 2022.[9]

G cluster_workflow MajesTEC-2 Clinical Trial Workflow Screening Patient Screening - RRMM - ≥3 Prior Lines of Therapy - Triple-Class Exposed Dosing Dosing Regimen Screening->Dosing StepUp Teclistamab Step-Up Dosing Dosing->StepUp NiroDosing This compound Dosing (Concurrent or Delayed) Dosing->NiroDosing FullDose Full-Dose Teclistamab (QW) StepUp->FullDose Assessment Response & Safety Assessment FullDose->Assessment Ongoing Treatment Cycles NiroDosing->Assessment IMWG Response Assessment (per IMWG criteria) Assessment->IMWG Safety Safety Monitoring (AEs, CRS, ICANS per CTCAE & ASTCT) Assessment->Safety Endpoint Primary Endpoint: Safety & Tolerability Secondary Endpoint: Efficacy (ORR) IMWG->Endpoint Safety->Endpoint

Caption: Workflow of the MajesTEC-2 clinical trial combining teclistamab and this compound.

Clinical Application: Combination with Antibody-Drug Conjugates (ADCs)

The combination of this compound with the BCMA-targeting ADC belantamab mafodotin (belamaf) was investigated in the Phase 1/2 DREAMM-5 platform trial.[12] The primary goal was to determine if combining a lower dose of belamaf with this compound could maintain or improve efficacy while mitigating known ocular toxicities associated with higher doses of belamaf monotherapy.[8][13]

Clinical Data Summary: DREAMM-5 Trial

The study randomized patients to receive low-dose belamaf plus this compound or standard-dose belamaf monotherapy.[14] The combination showed an encouraging response rate with a notable reduction in high-grade ocular events.[14]

ParameterLow-Dose Belamaf (0.95 mg/kg Q3W) + this compound (100mg BID) (n=34)Belamaf Monotherapy (2.5 mg/kg Q3W) (n=37)
Efficacy
Overall Response Rate (ORR)29%[14]38%[14]
Complete Response (CR)3% (1 patient)-
Very Good Partial Response (VGPR)15% (5 patients)-
Partial Response (PR)12% (4 patients)-
Safety
Any Grade Ocular Events--
Grade ≥3 Ocular Events29%[14]59%[14]
Grade ≥3 Adverse Events (Overall)76%[14]65%[14]

Data sourced from the DREAMM-5 study randomized cohort expansion as of Dec 9, 2022.[14]

G cluster_rationale Therapeutic Rationale: DREAMM-5 Trial Belamaf_High Standard Dose Belantamab Mafodotin Efficacy_High Efficacy (ORR ~31-38%) Belamaf_High->Efficacy_High Toxicity_High High-Grade Ocular Toxicity Belamaf_High->Toxicity_High Belamaf_Low Low-Dose Belantamab Mafodotin Efficacy_Combo Comparable Efficacy Belamaf_Low->Efficacy_Combo Potentiated by Toxicity_Low Reduced High-Grade Ocular Toxicity Belamaf_Low->Toxicity_Low This compound This compound (BCMA Potentiator) This compound->Efficacy_Combo Goal Goal: Improve Therapeutic Window Efficacy_Combo->Goal Toxicity_Low->Goal

Caption: Rationale for combining low-dose belantamab mafodotin with this compound.

Clinical Application: Combination with CAR T-Cell Therapies

This compound is also being evaluated in combination with allogeneic CAR T-cell therapies.[15] Collaborations are in place to study this compound with BCMA-targeted CAR T candidates like ALLO-715 and PBCAR269A.[5][15] The rationale remains consistent: increasing mBCMA density on myeloma cells may enhance CAR T-cell recognition and killing, potentially leading to deeper and more durable responses. Clinical data from these studies are emerging.

Experimental Protocols

Protocol 1: In Vitro Evaluation of this compound-Mediated BCMA Modulation

Objective: To quantify the effect of this compound on mBCMA density and sBCMA concentration in multiple myeloma cell lines.

Materials:

  • Multiple myeloma cell lines (e.g., MM.1R, H929)[16]

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometry staining buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated anti-BCMA antibody

  • Flow cytometer

  • ELISA kit for human sBCMA

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 1-2 x 10⁵ cells/well in 100 µL of culture medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.1 nM to 10 µM. Include a vehicle control (DMSO).

    • Add 100 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Incubate for a defined period (e.g., 4, 8, or 24 hours) at 37°C.[6]

  • Sample Collection:

    • After incubation, centrifuge the plates to pellet the cells.

    • Carefully collect the supernatant for sBCMA analysis and store at -80°C.

    • Wash the cell pellet twice with cold PBS.

  • Flow Cytometry for mBCMA:

    • Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.

    • Add the anti-BCMA antibody at the manufacturer's recommended concentration.

    • Incubate for 30 minutes at 4°C in the dark.

    • Wash the cells twice with staining buffer.

    • Resuspend the cells in 200 µL of staining buffer and acquire data on a flow cytometer.

    • Analyze the data by gating on the live cell population and measuring the geometric mean fluorescence intensity (MFI) of BCMA expression.

  • ELISA for sBCMA:

    • Thaw the collected supernatants.

    • Perform the sBCMA ELISA according to the manufacturer's protocol.

    • Measure the absorbance and calculate the concentration of sBCMA based on a standard curve.

Data Analysis:

  • Plot the BCMA MFI and sBCMA concentration against the log of the this compound concentration to determine the EC₅₀.

  • Compare the fold-change in MFI and the reduction in sBCMA relative to the vehicle control.

Protocol 2: Representative Clinical Trial Design (Phase 1b)

Title: A Phase 1b Study of [BCMA-Targeted Agent] in Combination with this compound in Patients with Relapsed/Refractory Multiple Myeloma.

Primary Objectives:

  • To evaluate the safety and tolerability of the combination.

  • To determine the recommended Phase 2 dose (RP2D).

Secondary Objectives:

  • To assess the preliminary anti-myeloma activity (ORR, duration of response).

  • To characterize the pharmacokinetic (PK) and pharmacodynamic (PD) profiles.

Key Eligibility Criteria:

  • Inclusion: Patients with confirmed multiple myeloma who have received at least 3 prior lines of therapy, including a proteasome inhibitor, an immunomodulatory agent, and an anti-CD38 antibody. Measurable disease as per IMWG criteria.

  • Exclusion: Prior treatment with a gamma-secretase inhibitor or the specific BCMA-targeted agent under study. Clinically significant unresolved toxicities from prior therapies.

Treatment Plan:

  • Dose Escalation: A 3+3 dose-escalation design will be used.

  • Dosing Schedule (Example based on MajesTEC-2):

    • Cohort 1: [BCMA Agent] at Dose Level 1 + this compound 100 mg BID, starting concurrently.

    • Cohort 2: [BCMA Agent] at Dose Level 1 + this compound 100 mg QD, starting after the initial step-up/full dose of the BCMA agent to mitigate acute toxicities.[11]

    • Cohort 3: [BCMA Agent] at Dose Level 2 + this compound 100 mg QD, delayed start.

  • Treatment Cycles: Typically 21 or 28 days. Treatment continues until disease progression or unacceptable toxicity.

Assessments:

  • Safety: Monitor adverse events (AEs) graded per CTCAE v5.0. For bispecifics/CAR-T, specific monitoring for CRS and ICANS graded per ASTCT criteria.[9] DLTs are assessed in Cycle 1.

  • Efficacy: Tumor response assessed by IMWG criteria at baseline, end of Cycle 1, and then every 2-3 cycles.

  • Pharmacokinetics: Collect blood samples to measure plasma concentrations of both drugs.

  • Pharmacodynamics: Collect peripheral blood and/or bone marrow aspirates to measure mBCMA on plasma cells and sBCMA levels at baseline and specified time points post-treatment.[6]

Statistical Analysis:

  • The safety population will include all patients who received at least one dose.

  • The efficacy population will include all treated patients with measurable disease at baseline.

  • Descriptive statistics will be used to summarize safety, efficacy, PK, and PD data.

References

Application Notes and Protocols: Nirogacestat in Patient-Derived Organoid Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nirogacestat (Ogsiveo™) is an oral, selective, small-molecule inhibitor of gamma-secretase.[1][2] Its primary mechanism of action is the blockade of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival that is implicated in the growth of certain tumors.[3][4][5] Gamma-secretase is an enzyme complex that cleaves multiple transmembrane proteins, including Notch receptors.[1][6] Inhibition of gamma-secretase by this compound prevents the cleavage and subsequent release of the Notch intracellular domain (NICD), thereby blocking the downstream signaling cascade that contributes to tumor growth.[4][7]

This compound is the first and only FDA-approved therapy for adults with progressing desmoid tumors who require systemic treatment.[2][8][9] Additionally, its therapeutic potential is being investigated in other malignancies with dysregulated Notch signaling, such as adenoid cystic carcinoma (ACC).[3][10]

Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro cultures that recapitulate the genetic, phenotypic, and structural characteristics of the original patient tumor.[11] These models are a powerful tool in preclinical cancer research and personalized medicine, offering a more physiologically relevant system for drug screening and biomarker discovery compared to traditional 2D cell cultures. This document provides detailed application notes and protocols for the use of this compound in PDO models.

Application Notes

The use of this compound in patient-derived organoid models provides a robust platform to investigate its therapeutic efficacy and to identify patient populations most likely to respond to treatment.

Rationale for Use in PDOs:

  • Preclinical Efficacy Testing: PDOs can be established from various tumor types, including desmoid tumors and adenoid cystic carcinoma, allowing for direct testing of this compound's anti-tumor activity in a patient-specific context.

  • Biomarker Discovery: By correlating the genomic and transcriptomic profiles of PDOs with their response to this compound, researchers can identify potential biomarkers of sensitivity and resistance. For instance, PDOs with activating mutations in the NOTCH1 gene are hypothesized to be particularly sensitive to gamma-secretase inhibitors.[3]

  • Mechanism of Action Studies: PDOs provide a valuable model to dissect the downstream effects of Notch inhibition by this compound on tumor cell proliferation, apoptosis, and differentiation.

  • Personalized Medicine: In the future, PDOs could be used as a diagnostic tool to predict a patient's response to this compound before the initiation of therapy, thus guiding personalized treatment decisions.

Quantitative Data Presentation

Quantitative data from clinical trials of this compound can serve as a benchmark for preclinical studies using PDOs. The following tables summarize key efficacy data from the Phase 3 DeFi trial in patients with desmoid tumors and provide a template for presenting data from PDO experiments.

Table 1: Clinical Efficacy of this compound in the Phase 3 DeFi Trial (Desmoid Tumors)

EndpointThis compound (n=70)Placebo (n=72)Hazard Ratio / p-value
Progression-Free Survival (PFS)
2-Year Event-Free Probability76%44%HR: 0.29; p<0.001[2][12]
Objective Response Rate (ORR) 41%8%p<0.001[2][12]
Complete Response7%0%
Partial Response34%8%
Median Time to Response 5.6 months11.1 months
Patient-Reported Outcomes (PROs) Significant improvement in pain, symptom burden, physical functioning, and quality of life compared to placebo (p≤0.01).[12]

Table 2: Template for Reporting this compound Efficacy in Patient-Derived Organoids

PDO Line IDCancer TypeKey MutationsThis compound Conc. (nM)Viability (% of Control)Apoptosis (Fold Change)HES1 Expression (Fold Change)
PDO-001Desmoid TumorCTNNB1 S45F10
100
1000
PDO-002Adenoid Cystic CarcinomaNOTCH1 P2439fs*310
100
1000
PDO-003Adenoid Cystic CarcinomaNOTCH1 WT10
100
1000

Experimental Protocols

The following protocols are adapted from established methods for PDO culture and drug testing, with specific considerations for this compound.

Protocol 1: Establishment and Culture of Patient-Derived Organoids

This protocol outlines the general steps for establishing PDOs from fresh tumor tissue.

Materials:

  • Fresh tumor tissue in tissue collection medium (e.g., Advanced DMEM/F12 with Primocin)

  • Digestion buffer (e.g., Collagenase IV, Dispase)

  • Basement membrane matrix (e.g., Matrigel®)

  • Organoid growth medium (specific to the cancer type)

  • Cell recovery solution

Procedure:

  • Mince the fresh tumor tissue into small pieces (1-2 mm³).

  • Digest the tissue fragments with an appropriate digestion buffer at 37°C with agitation for 30-60 minutes.

  • Neutralize the digestion buffer with cold Advanced DMEM/F12 and centrifuge to pellet the cells.

  • Resuspend the cell pellet in a basement membrane matrix on ice.

  • Plate droplets of the cell-matrix suspension into a pre-warmed culture plate.

  • Allow the matrix to polymerize at 37°C for 15-30 minutes.

  • Gently add the appropriate pre-warmed organoid growth medium to each well.

  • Culture the organoids at 37°C and 5% CO₂, changing the medium every 2-3 days.

  • Passage the organoids every 7-14 days by dissociating them from the matrix and re-plating.

Protocol 2: this compound Treatment of Patient-Derived Organoids

This protocol describes how to treat established PDOs with this compound to assess its efficacy.

Materials:

  • Established PDO cultures

  • This compound powder

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Organoid growth medium

  • Multi-well plates (e.g., 96-well)

Procedure:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store aliquots at -20°C.

  • Dissociate mature PDOs into small fragments or single cells and seed them in a multi-well plate as described in Protocol 1.

  • Allow the organoids to form for 2-3 days.

  • Prepare serial dilutions of this compound in organoid growth medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Replace the medium in the organoid cultures with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the plates for a defined period (e.g., 3-7 days), replacing the treatment medium every 2-3 days.

  • At the end of the treatment period, proceed to endpoint analysis as described in the following protocols.

Protocol 3: Endpoint Assays for Assessing this compound Efficacy

A. Cell Viability Assay (e.g., CellTiter-Glo® 3D)

This assay measures ATP levels as an indicator of cell viability.

Procedure:

  • Equilibrate the 96-well plate containing the treated organoids to room temperature.

  • Add CellTiter-Glo® 3D reagent to each well, following the manufacturer's instructions.[13]

  • Mix vigorously to lyse the organoids and release ATP.[13]

  • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.[13]

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control to determine the percentage of cell viability.

B. Western Blotting for Notch Pathway Inhibition

This assay confirms the on-target effect of this compound by measuring the levels of key Notch pathway proteins.

Procedure:

  • Harvest the treated organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against cleaved Notch1 (NICD) and Hes1. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities to determine the relative protein expression levels. A decrease in NICD and Hes1 levels indicates successful Notch pathway inhibition.[4][14]

C. Immunohistochemistry (IHC) / Immunofluorescence (IF)

This technique allows for the visualization of protein expression and localization within the 3D organoid structure.

Procedure:

  • Fix the treated organoids in 4% paraformaldehyde.

  • Embed the fixed organoids in paraffin and section them.

  • Perform antigen retrieval on the sections.

  • Incubate with primary antibodies against proteins of interest (e.g., Ki67 for proliferation, cleaved caspase-3 for apoptosis, or Notch pathway components).

  • For IHC, incubate with a biotinylated secondary antibody followed by an avidin-biotin-peroxidase complex and a chromogenic substrate.

  • For IF, incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with hematoxylin (IHC) or DAPI (IF).

  • Mount the sections and visualize them using a microscope.

Mandatory Visualizations

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts and workflows.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Jagged, Delta-like) NotchReceptor Notch Receptor Ligand->NotchReceptor 1. Binding & S2 Cleavage GammaSecretase Gamma-Secretase Complex NotchReceptor->GammaSecretase 2. S3 Cleavage NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD 3. NICD Release CSL CSL Transcription Factor NICD->CSL 4. Translocation to Nucleus TargetGenes Target Gene Transcription (e.g., HES1, HEY1) CSL->TargetGenes 5. Transcriptional Activation Proliferation Proliferation TargetGenes->Proliferation Drives Cell Proliferation & Survival This compound This compound This compound->GammaSecretase INHIBITS

Caption: this compound inhibits the Notch signaling pathway.

G PatientTissue Patient Tumor Tissue (Biopsy or Resection) PDOCulture PDO Establishment & Culture PatientTissue->PDOCulture 1. Tissue Processing & Digestion DrugTreatment This compound Treatment (Dose-Response) PDOCulture->DrugTreatment 2. Seeding & Treatment EndpointAssays Endpoint Assays - Viability (ATP Assay) - Western Blot (NICD, HES1) - IHC/IF (Ki67, CC3) DrugTreatment->EndpointAssays 3. Assay Performance DataAnalysis Data Analysis & Interpretation EndpointAssays->DataAnalysis 4. Data Collection

Caption: Experimental workflow for this compound testing in PDOs.

G cluster_preclinical Preclinical Phase cluster_analysis Analysis & Prediction cluster_clinical Clinical Application PatientTumor Patient's Tumor PDOModel Patient-Derived Organoid Model PatientTumor->PDOModel Generation NirogacestatScreen This compound Screening PDOModel->NirogacestatScreen Testing ResponsePrediction Predict Response: Sensitive vs. Resistant NirogacestatScreen->ResponsePrediction TreatPatient Treat Patient with This compound ResponsePrediction->TreatPatient If Sensitive NoTreatment Select Alternative Therapy ResponsePrediction->NoTreatment If Resistant

Caption: Using PDOs for personalized this compound therapy.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Nirogacestat Resistance Mechanisms in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers investigating resistance to Nirogacestat. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?

A1: Acquired resistance to this compound, a gamma-secretase inhibitor (GSI), can arise through several mechanisms. The most common involve alterations in the Notch signaling pathway or the activation of bypass pathways.

  • Mutations in the Notch Pathway: While this compound inhibits gamma-secretase, mutations downstream of this enzyme can render the pathway constitutively active, bypassing the need for gamma-secretase-mediated cleavage. Although specific mutations conferring resistance to this compound are still under investigation, mutations in components like NOTCH1 can lead to resistance to GSIs in some cancers.[1]

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote survival and proliferation, compensating for the inhibition of Notch signaling.[2][3] Potential bypass pathways could include the Wnt/β-catenin, PI3K/Akt/mTOR, or MAPK/ERK pathways. Crosstalk between the Notch and Wnt signaling pathways has been observed in some cancers.[4]

  • Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.

Q2: I am observing high variability in my cell viability assay results when treating with this compound. What could be the cause?

A2: High variability in cell viability assays can stem from several factors. Here are some common issues and troubleshooting tips:

  • Inconsistent Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps, which can lead to uneven cell distribution and variable results.

  • Edge Effects: Cells in the outer wells of a microplate can evaporate more quickly, leading to altered cell growth and drug concentrations. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media.

  • Incomplete Drug Solubilization: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before diluting it in culture medium. Precipitated drug will lead to inaccurate concentrations.

  • Assay Timing: The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint for your specific model. For some cell lines, longer treatment durations (e.g., 14 days or more) may be required to induce significant apoptosis.[5]

  • Choice of Viability Assay: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP levels, membrane integrity).[6][7][8] The choice of assay can influence results. Consider using an orthogonal method to confirm your findings. For instance, if you are using a metabolic assay like MTT or MTS, which rely on cellular dehydrogenases, consider confirming results with an ATP-based assay, as ATP levels are a direct measure of metabolically active cells.[6]

Q3: I have confirmed that my cells are resistant to this compound. How can I investigate the underlying mechanism?

A3: A multi-pronged approach is recommended to elucidate the resistance mechanism:

  • Sequence Analysis: Sequence key components of the Notch signaling pathway (e.g., NOTCH1, FBW7) to identify potential mutations that could confer resistance.[1]

  • Western Blotting: Analyze the activation status of key signaling proteins in both sensitive and resistant cells, both with and without this compound treatment. This can help identify activated bypass pathways. Key proteins to examine include phosphorylated Akt, mTOR, ERK, and β-catenin.

  • Gene Expression Analysis: Use techniques like qRT-PCR or RNA-sequencing to compare the gene expression profiles of sensitive and resistant cells. This can reveal upregulation of genes involved in drug efflux, alternative growth factor receptors, or other resistance-conferring pathways.

  • Functional Assays: Utilize inhibitors of suspected bypass pathways in combination with this compound to see if sensitivity can be restored. For example, if you suspect PI3K/Akt pathway activation, treat resistant cells with a PI3K inhibitor alongside this compound.

Troubleshooting Guides

Guide 1: Inconsistent IC50 Values for this compound
Potential Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding density.Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
Edge effects in the microplate.Avoid using the outer wells or fill them with sterile PBS. Ensure proper humidity in the incubator.
IC50 value shifts between experiments Variation in cell passage number or confluency.Use cells within a consistent and low passage number range. Seed cells at a consistent confluency for each experiment.
Instability of this compound in solution.Prepare fresh drug dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
No clear dose-response curve This compound concentration range is not optimal.Broaden the range of concentrations tested, including both higher and lower doses.
The chosen assay endpoint is not suitable.Consider a different viability assay or a longer incubation time.
Guide 2: Unexpected Results in Western Blot Analysis
Potential Issue Possible Cause Recommended Solution
No change in Notch signaling downstream targets (e.g., Hes1) after this compound treatment in sensitive cells. Insufficient drug concentration or incubation time.Perform a dose-response and time-course experiment to determine the optimal conditions for inhibiting Notch signaling in your cell line.
Antibody not specific or sensitive enough.Validate your antibody using positive and negative controls.
Activation of a bypass pathway protein (e.g., p-Akt) is observed, but its inhibition does not restore sensitivity to this compound. Multiple bypass pathways may be activated simultaneously.Try combination treatments with inhibitors of other potential bypass pathways (e.g., MEK inhibitor).
The activated pathway is not the primary driver of resistance.Re-evaluate your initial hypothesis and investigate other potential resistance mechanisms.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTS Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • This compound

  • Cancer cell line of interest

  • Complete culture medium

  • 96-well clear-bottom plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight to allow cells to attach.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) wells.

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent directly to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTS reagent only) from all other absorbance readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Notch1-ICD, anti-Hes1, anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis:

    • Plate sensitive and resistant cells and treat with this compound or vehicle for the desired time.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Use a loading control (e.g., β-actin) to ensure equal protein loading.

Visualizing Resistance Mechanisms

Signaling Pathways

Nirogacestat_Resistance cluster_0 Cell Membrane cluster_1 Intracellular Signaling This compound This compound Gamma-Secretase Gamma-Secretase This compound->Gamma-Secretase Inhibits Notch-ICD Notch Intracellular Domain Gamma-Secretase->Notch-ICD Cleaves Notch Receptor to release Notch Receptor Notch Receptor Notch Receptor->Gamma-Secretase Downstream\nNotch Targets Downstream Notch Targets (e.g., Hes1) Notch-ICD->Downstream\nNotch Targets Activates Cell Survival\n& Proliferation Cell Survival & Proliferation Notch-ICD->Cell Survival\n& Proliferation Mutations leading to constitutive activation Downstream\nNotch Targets->Cell Survival\n& Proliferation Bypass Pathway\n(e.g., PI3K/Akt) Bypass Pathway (e.g., PI3K/Akt)

Caption: Potential mechanisms of resistance to this compound.

Experimental Workflow

Troubleshooting_Workflow Start Start Observe Reduced\nthis compound Sensitivity Observe Reduced This compound Sensitivity Start->Observe Reduced\nthis compound Sensitivity Check for Experimental\nVariability Check for Experimental Variability (Seeding, Edge Effects, etc.) Observe Reduced\nthis compound Sensitivity->Check for Experimental\nVariability Optimize Assay\nParameters Optimize Assay Parameters (Time, Concentration) Check for Experimental\nVariability->Optimize Assay\nParameters Confirmed\nResistance Confirmed Resistance Optimize Assay\nParameters->Confirmed\nResistance Investigate\nMechanism Investigate Mechanism Confirmed\nResistance->Investigate\nMechanism Sequence\nNotch Pathway Sequence Notch Pathway Investigate\nMechanism->Sequence\nNotch Pathway Analyze Bypass\nPathways (Western Blot) Analyze Bypass Pathways (Western Blot) Investigate\nMechanism->Analyze Bypass\nPathways (Western Blot) Gene Expression\nAnalysis (RNA-seq) Gene Expression Analysis (RNA-seq) Investigate\nMechanism->Gene Expression\nAnalysis (RNA-seq) Functional\nValidation Functional Validation Sequence\nNotch Pathway->Functional\nValidation Analyze Bypass\nPathways (Western Blot)->Functional\nValidation Gene Expression\nAnalysis (RNA-seq)->Functional\nValidation

Caption: Workflow for troubleshooting this compound resistance.

References

Optimizing Nirogacestat delivery for improved bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nirogacestat. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing its delivery for improved bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, reversible, non-competitive inhibitor of the gamma-secretase enzyme.[1] Gamma-secretase is a key enzyme in the Notch signaling pathway, which is implicated in the growth of desmoid tumors. By inhibiting gamma-secretase, this compound prevents the cleavage of Notch receptors, thereby disrupting downstream signaling that contributes to tumor cell proliferation.[2]

Q2: What is the approved formulation of this compound?

A2: The FDA-approved formulation of this compound, marketed as OGSIVEO®, is an immediate-release, film-coated tablet for oral administration. It is available in 50 mg, 100 mg, and 150 mg strengths.[3][4]

Q3: What are the key physicochemical properties of this compound that influence its oral bioavailability?

A3: this compound is a weakly basic drug with pH-dependent solubility. It is highly soluble in acidic environments (pH 1.2) but its solubility significantly decreases at a pH greater than 6.0.[5][6] This property is a critical factor influencing its dissolution and absorption in the gastrointestinal tract. It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by low solubility and high permeability.[6][7]

Q4: How does food intake affect the bioavailability of this compound?

A4: OGSIVEO® can be taken with or without food.[2] However, food can increase gastric pH, which may in turn affect the solubility and absorption of this compound.[8][9] For BCS Class II weak bases, a high-fat meal can sometimes improve bioavailability by increasing the secretion of bile salts, which can aid in solubilization.

Q5: Are there any significant drug-drug interactions that can alter this compound's bioavailability?

A5: Yes, co-administration with agents that increase gastric pH, such as proton pump inhibitors (PPIs) and H2 blockers, may reduce the absorption of this compound and should be avoided.[3][5][10] If antacids are necessary, it is recommended to stagger the administration (e.g., take this compound 2 hours before or 2 hours after the antacid).[3][10] Additionally, this compound is a substrate of the CYP3A enzyme. Co-administration with strong or moderate CYP3A inhibitors can increase this compound exposure, while co-administration with strong or moderate CYP3A inducers can decrease its exposure.[3][5][10]

Troubleshooting Guides

Issue 1: Low and Variable In Vitro Dissolution Results

Q: My in vitro dissolution results for a novel this compound formulation are low and show high variability between replicates. What could be the cause and how can I troubleshoot this?

A: Low and variable dissolution results for a weakly basic, poorly soluble compound like this compound are often related to its pH-dependent solubility. Here are potential causes and troubleshooting steps:

  • Inadequate pH of the Dissolution Medium:

    • Cause: this compound solubility is significantly lower at higher pH. If your dissolution medium has a pH approaching or above 6.0, the drug may not fully dissolve.

    • Troubleshooting:

      • Verify the pH of your dissolution medium before and during the experiment.

      • For quality control purposes, the approved method for OGSIVEO® tablets uses a pH 1.2 HCl buffer.[6] This is a good starting point for ensuring complete dissolution.

      • If you are testing in biorelevant media (e.g., FaSSIF, FeSSIF), be aware of the potential for precipitation as the pH is higher than in the stomach.

  • "Cone" Formation on the Bottom of the Vessel:

    • Cause: For USP Apparatus II (paddle), poorly soluble drugs can form a mound or "cone" of undispersed powder at the bottom of the vessel, reducing the effective surface area for dissolution.

    • Troubleshooting:

      • Increase the paddle speed. The approved method for OGSIVEO® uses 75 rpm.[6]

      • Ensure proper vessel and paddle geometry as per USP specifications.

      • Consider using a different apparatus, such as USP Apparatus I (basket) or IV (flow-through cell), which may offer different hydrodynamic conditions.

  • Drug Degradation in the Dissolution Medium:

    • Cause: Although not widely reported for this compound, some drugs can be unstable at certain pH values.

    • Troubleshooting:

      • Analyze the dissolution samples for the presence of degradation products using a stability-indicating HPLC method.

      • If degradation is observed, consider using a different buffer system or adding antioxidants, if compatible with your experimental goals.

Issue 2: Poor Oral Bioavailability in Animal Studies

Q: I have developed a new oral formulation of this compound, but the bioavailability in my preclinical animal model (e.g., rat, dog) is lower than expected. What are the potential reasons and how can I improve it?

A: Low oral bioavailability of a BCS Class II compound like this compound in animal models can stem from several factors. Here's a guide to troubleshoot this issue:

  • pH-Dependent Solubility and Gastric Emptying:

    • Cause: The higher pH of the small intestine can cause this compound to precipitate out of solution after it leaves the acidic environment of the stomach, reducing the amount of dissolved drug available for absorption. The rate of gastric emptying can also influence how much drug dissolves before reaching the small intestine.

    • Troubleshooting:

      • Formulation Strategies:

        • Amorphous Solid Dispersions (ASDs): Creating an ASD of this compound with a hydrophilic polymer can improve its dissolution rate and maintain supersaturation in the intestine.

        • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can help to keep the drug in a solubilized state throughout the GI tract.[11]

        • Particle Size Reduction: Micronization or nanocrystallization of the this compound API can increase its surface area and dissolution velocity.

      • Animal Model Considerations:

        • Be aware of the differences in gastric pH and GI transit times between your animal model and humans. For example, the gastric pH of dogs can be highly variable.

  • First-Pass Metabolism:

    • Cause: this compound is metabolized by CYP3A enzymes, which are present in the gut wall and liver. Extensive first-pass metabolism can significantly reduce the amount of drug that reaches systemic circulation.

    • Troubleshooting:

      • Co-administer a CYP3A inhibitor (in a research setting) to assess the potential for first-pass metabolism. This is not a viable clinical strategy but can help to diagnose the issue in preclinical studies.

      • Consider formulation strategies that promote lymphatic transport, which can partially bypass the liver.

  • P-glycoprotein (P-gp) Efflux:

    • Cause: If this compound is a substrate for efflux transporters like P-gp in the intestinal wall, it can be actively pumped back into the gut lumen, reducing its net absorption.

    • Troubleshooting:

      • Conduct an in vitro Caco-2 permeability assay to determine if this compound is a P-gp substrate.

      • If it is, consider co-formulating with a P-gp inhibitor (for research purposes) or using excipients that are known to inhibit P-gp.

Data Presentation

Table 1: Approved In Vitro Dissolution Method for OGSIVEO® (this compound) Tablets
ParameterCondition
Apparatus USP Apparatus II (Paddle)
Speed 75 rpm
Medium pH 1.2 HCl Buffer
Volume 500 mL
Temperature 37 °C
Acceptance Criterion Q = 80% in 15 minutes

Source:[6]

Table 2: Human Pharmacokinetic Parameters of this compound (Single Dose)
DoseTmax (hours)Cmax (ng/mL)AUC (ng·h/mL)
50 mg~1Data not availableData not available
150 mg~1Data not availableData not available
300 mg~1Data not availableData not available

Source: A Phase I study showed that after single oral doses of 50, 150, and 300 mg, serum concentrations of this compound increased rapidly, with a Tmax of approximately 1 hour. Exposure tended to increase proportionally with the dose.[4][12]Specific Cmax and AUC values from this single-dose study are not publicly available.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing of this compound Formulations
  • Apparatus Setup:

    • Assemble a USP Apparatus II (Paddle) with 500 mL vessels.

    • Equilibrate the water bath to 37 ± 0.5 °C.

  • Media Preparation:

    • Prepare 500 mL of 0.1 N HCl (pH 1.2) for each vessel.

    • Degas the medium prior to use.

    • Place the prepared medium into each vessel and allow it to equilibrate to 37 ± 0.5 °C.

  • Dissolution Test:

    • Set the paddle speed to 75 rpm.

    • Carefully drop one tablet/capsule of the this compound formulation into each vessel.

    • Start the timer immediately.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PTFE).

    • Replace the withdrawn volume with fresh, pre-warmed medium if necessary.

  • Sample Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as HPLC-UV.

    • Calculate the percentage of drug dissolved at each time point.

Protocol 2: Oral Bioavailability Study of a this compound Formulation in Beagle Dogs
  • Animal Acclimatization and Dosing:

    • Use healthy male beagle dogs, fasted overnight with free access to water.

    • Administer the this compound formulation orally via gavage, followed by a fixed volume of water.

  • Blood Sampling:

    • Collect blood samples (e.g., 1-2 mL) from a suitable vein (e.g., cephalic) into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).

    • A typical sampling schedule would be: pre-dose (0 h), and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Processing and Storage:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80 °C until analysis.

  • Bioanalytical Method:

    • Develop and validate a sensitive and selective method for the quantification of this compound in dog plasma, typically using LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration-time profile.

    • Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC(0-t), and AUC(0-inf) using non-compartmental analysis.

    • To determine absolute bioavailability, a separate intravenous administration group is required to obtain the AUCiv. Bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Visualizations

G cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Notch_Receptor Notch Receptor Gamma_Secretase Gamma-Secretase (Enzyme Complex) Notch_Receptor->Gamma_Secretase 2. Conformational Change NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD 3. Cleavage Notch_Ligand Notch Ligand (from adjacent cell) Notch_Ligand->Notch_Receptor 1. Binding Nucleus Nucleus NICD->Nucleus 4. Translocation Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription 5. Activation This compound This compound This compound->Gamma_Secretase Inhibition

Caption: this compound's Mechanism of Action on the Notch Signaling Pathway.

G cluster_invitro In Vitro Dissolution Workflow A Prepare Dissolution Medium (e.g., pH 1.2 HCl) B Set Up USP Apparatus II (37°C, 75 rpm) A->B C Introduce this compound Formulation B->C D Collect Samples at Time Intervals C->D E Filter Samples D->E F Analyze by HPLC-UV E->F G Calculate % Dissolved F->G

Caption: Experimental Workflow for In Vitro Dissolution Testing.

G start Low Bioavailability Observed in Animal Model q1 Is in vitro dissolution rate-limiting? start->q1 sol1 Optimize Formulation: - Amorphous Solid Dispersion - Particle Size Reduction - Lipid-Based System q1->sol1 Yes q2 Is permeability low or efflux high? q1->q2 No end Improved Bioavailability sol1->end sol2 Conduct Caco-2 Assay to assess P-gp efflux. Consider excipients that inhibit P-gp. q2->sol2 Yes q3 Is first-pass metabolism a major contributor? q2->q3 No sol2->end sol3 Conduct preclinical study with CYP3A inhibitor. Consider lymphatic targeting formulations. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting Logic for Low this compound Bioavailability.

References

Technical Support Center: Managing Nirogacestat-Induced Ovarian Dysfunction in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating nirogacestat-induced ovarian dysfunction in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action by which this compound induces ovarian dysfunction?

A1: this compound is a selective inhibitor of gamma-secretase.[1] This enzyme is crucial for the cleavage and activation of multiple transmembrane proteins, including the Notch receptor.[2] In the ovary, Notch signaling is essential for the normal development and function of granulosa cells, which play a pivotal role in follicle maturation and steroid hormone production.[2][3] By inhibiting gamma-secretase, this compound disrupts Notch signaling, leading to impaired follicular development, altered steroidogenesis, and potential granulosa cell apoptosis, ultimately resulting in ovarian dysfunction.[4]

Q2: What are the expected phenotypic outcomes of this compound-induced ovarian dysfunction in preclinical models?

A2: Based on preclinical studies with other gamma-secretase inhibitors like avagacestat, expected phenotypes in rodent models include:

  • Irregular or absent estrous cycles: Disruption of follicular development can lead to alterations in the normal hormonal fluctuations that drive the estrous cycle.

  • Reduced fertility: Impaired folliculogenesis and ovulation can lead to a dose-dependent decrease in fecundity, observed as smaller litter sizes and fewer implantation sites.[5]

  • Histological changes in the ovaries: Ovarian follicular degeneration and atrophy are anticipated findings.[6][7] This may include a reduction in the number of healthy developing follicles at various stages.

  • Changes in ovarian and uterine weight: Ovarian atrophy can lead to a decrease in ovarian weight. Altered hormonal output can also affect uterine weight.

Q3: Is this compound-induced ovarian dysfunction reversible in preclinical models?

A3: While specific preclinical data on the reversibility of this compound-induced ovarian dysfunction is limited, clinical data from the DeFi trial in humans showed that ovarian toxicity was transient for a majority of patients, with many recovering ovarian function even while continuing treatment, and all who discontinued treatment experiencing resolution.[8][9][10] This suggests a functional impairment rather than a permanent depletion of the ovarian follicle reserve. Preclinical studies with the gamma-secretase inhibitor avagacestat also showed that some ovarian findings were partially or fully reversible after a recovery period.[6] Researchers should incorporate recovery arms in their study designs to evaluate the potential for reversibility in their specific model.

Troubleshooting Guides

Problem 1: High variability in hormone level measurements.
  • Possible Cause 1: Estrous cycle stage. Hormone levels, particularly estradiol and progesterone, fluctuate significantly throughout the rodent estrous cycle.[11]

    • Solution: Monitor the estrous cycle of all animals daily via vaginal cytology.[12] Collect blood samples at the same stage of the cycle (e.g., proestrus, estrus) for all animals in a treatment group to minimize variability.

  • Possible Cause 2: Sample handling and processing. Improper blood collection, processing, or storage can lead to hormone degradation.

    • Solution: Collect blood via a consistent method (e.g., submandibular or saphenous vein). Process samples to obtain serum or plasma promptly and store at -80°C until analysis.[13] Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: Assay sensitivity and specificity. The chosen ELISA kit may not be sensitive enough or may have cross-reactivity.

    • Solution: Use a validated, high-sensitivity ELISA kit specifically designed for rodent hormones.[14][15] Perform a spike and recovery experiment to ensure the assay is performing correctly in your sample matrix.[14]

Problem 2: Difficulty in accurately counting and classifying ovarian follicles.
  • Possible Cause 1: Improper tissue fixation and processing. Poor fixation can lead to tissue shrinkage and artifacts, making follicle identification difficult.[16]

    • Solution: Use an appropriate fixative such as 4% paraformaldehyde or Bouin's solution.[17][18] Ensure adequate fixation time based on tissue size. Follow a consistent embedding and sectioning protocol.

  • Possible Cause 2: Inconsistent sectioning and sampling. Counting follicles in only a few sections can lead to inaccurate estimates.

    • Solution: Serially section the entire ovary and stain sections at regular intervals (e.g., every 5th or 10th section) to ensure a systematic and unbiased sampling.[17][18]

  • Possible Cause 3: Subjectivity in follicle classification. Different researchers may classify follicle stages differently.

    • Solution: Establish clear, standardized morphological criteria for each follicle stage (e.g., primordial, primary, secondary, antral) based on the number and shape of granulosa cells and the presence or absence of an antrum.[19] All counting should be performed by a trained individual who is blinded to the treatment groups. Consider using stereological methods for a more unbiased quantification.[18][20]

Quantitative Data from Preclinical Gamma-Secretase Inhibitor Studies

The following tables summarize representative quantitative data from preclinical studies on the gamma-secretase inhibitor avagacestat in rats, which can serve as a reference for expected effects of this compound.

Table 1: Effects of Avagacestat on Female Rat Fertility and Embryo-Fetal Development [5]

ParameterControl5 mg/kg/day Avagacestat15 mg/kg/day Avagacestat
Mean Number of Corpora Lutea 15.111.58.9
Mean Number of Implantation Sites 13.98.74.5
Mean Number of Viable Fetuses 13.28.14.1
Post-implantation Loss (%) 5.07.98.9

*p < 0.05 compared to control

Table 2: Effects of Avagacestat on Serum Hormone Levels in Female Rats [21]

HormoneControlAvagacestat-TreatedFold Change
Follicle-Stimulating Hormone (FSH) 100%Up to 775%Up to 7.75x
Luteinizing Hormone (LH) 100%Up to 584%Up to 5.84x
Estradiol 100%As low as 45%Down to 0.45x
Progesterone 100%As low as 21%Down to 0.21x

Experimental Protocols

Protocol 1: Assessment of Estrous Cyclicity by Vaginal Cytology
  • Materials: Microscope slides, coverslips, small cotton swabs or pipette tips, 0.9% saline, light microscope.

  • Procedure:

    • Gently insert the tip of a saline-moistened cotton swab or a pipette tip filled with a small amount of saline into the vagina of the mouse, being careful not to insert it too deeply.

    • Rotate the swab or gently flush the saline to collect vaginal epithelial cells.

    • Smear the collected cells onto a clean microscope slide.

    • Observe the unstained cells under a light microscope at 10x and 40x magnification.

  • Cell Identification and Staging:

    • Proestrus: Predominantly nucleated epithelial cells.

    • Estrus: Predominantly anucleated, cornified epithelial cells.

    • Metestrus: A mix of cornified epithelial cells and leukocytes.

    • Diestrus: Predominantly leukocytes.

  • Data Analysis: Record the stage of the estrous cycle for each animal daily to track cyclicity.

Protocol 2: Ovarian Histology and Follicle Counting
  • Materials: 4% paraformaldehyde (PFA) or Bouin's fixative, ethanol series (70%, 95%, 100%), xylene, paraffin wax, microtome, microscope slides, hematoxylin and eosin (H&E) stains.

  • Procedure:

    • Euthanize the animal and carefully dissect the ovaries, removing any adhering fat and connective tissue.

    • Fix the ovaries in 4% PFA or Bouin's solution for 24 hours at 4°C.

    • Dehydrate the tissue by passing it through a graded series of ethanol.

    • Clear the tissue in xylene and embed in paraffin wax.

    • Serially section the entire ovary at a thickness of 5-7 µm using a microtome.[17]

    • Mount the sections on microscope slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with H&E.

    • Dehydrate the stained sections and mount with a coverslip.

  • Follicle Classification and Counting:

    • Examine every 5th or 10th section under a light microscope.

    • Count healthy, non-atretic follicles containing an oocyte with a visible nucleus.

    • Classify follicles as:

      • Primordial: A single layer of flattened granulosa cells.

      • Primary: A single layer of cuboidal granulosa cells.

      • Secondary: Two or more layers of cuboidal granulosa cells with no antrum.

      • Antral: Presence of a fluid-filled antrum.

    • To avoid double-counting, only count follicles where the oocyte nucleus is visible.

    • Multiply the total count by the interval of sections counted (e.g., by 5 or 10) to estimate the total number of follicles per ovary.[18]

Protocol 3: Serum Hormone Analysis by ELISA
  • Materials: Commercial ELISA kits for mouse/rat FSH, LH, estradiol, progesterone, and Anti-Müllerian Hormone (AMH); microplate reader.

  • Procedure:

    • Collect blood from animals at a consistent time point and estrous cycle stage.

    • Allow the blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C to separate the serum.

    • Store serum samples at -80°C until analysis.

    • On the day of the assay, thaw the samples on ice.

    • Follow the manufacturer's instructions for the specific ELISA kit. This typically involves:

      • Preparing standards and samples.

      • Adding standards and samples to the antibody-coated microplate.

      • Incubating with a detection antibody.

      • Adding a substrate to produce a colorimetric reaction.

      • Stopping the reaction and reading the absorbance on a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the standards. Use the standard curve to calculate the concentration of the hormones in the unknown samples.

Visualizations

Nirogacestat_MoA_Ovary cluster_membrane Cell Membrane Notch_Receptor Notch Receptor NICD Notch Intracellular Domain (NICD) Notch_Receptor->NICD Releases This compound This compound Gamma_Secretase Gamma-Secretase This compound->Gamma_Secretase Inhibits Gamma_Secretase->Notch_Receptor Cleaves Nucleus Nucleus NICD->Nucleus Translocates to Gene_Transcription Target Gene Transcription Nucleus->Gene_Transcription Activates Granulosa_Cell_Function Granulosa Cell Differentiation & Steroidogenesis Gene_Transcription->Granulosa_Cell_Function Ovarian_Dysfunction Ovarian Dysfunction Granulosa_Cell_Function->Ovarian_Dysfunction Dysregulation leads to

Caption: Mechanism of this compound-Induced Ovarian Dysfunction.

Preclinical_Workflow cluster_study_design Study Design cluster_monitoring In-Life Monitoring cluster_endpoint_analysis Endpoint Analysis Animal_Model Select Animal Model (e.g., Female Mice/Rats) Dosing_Regimen Establish this compound Dosing Regimen Animal_Model->Dosing_Regimen Treatment_Groups Define Treatment Groups (Vehicle, Doses, Recovery) Dosing_Regimen->Treatment_Groups Estrous_Cycle Daily Estrous Cycle Monitoring Treatment_Groups->Estrous_Cycle Body_Weight Regular Body Weight Measurement Treatment_Groups->Body_Weight Blood_Collection Blood Collection (Terminal/Interim) Estrous_Cycle->Blood_Collection Inform timing of Tissue_Collection Ovary & Uterus Collection & Weight Body_Weight->Tissue_Collection Hormone_Analysis Serum Hormone Analysis (ELISA) Blood_Collection->Hormone_Analysis Histopathology Ovarian Histopathology (H&E Staining) Tissue_Collection->Histopathology Follicle_Counting Follicle Counting & Classification Histopathology->Follicle_Counting

Caption: Preclinical Experimental Workflow for Assessing Ovarian Dysfunction.

Caption: Troubleshooting Logic for Inconsistent Preclinical Data.

References

Strategies to minimize Nirogacestat toxicity in long-term animal studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals utilizing nirogacestat in long-term animal studies. The information aims to help anticipate and mitigate potential toxicities associated with this gamma-secretase inhibitor (GSI).

Troubleshooting Guides

Issue 1: Ovarian Toxicity in Female Animals

Symptoms:

  • Irregular or absent estrous cycles.

  • Histopathological evidence of follicular degeneration and atrophy.

  • Changes in reproductive hormone levels (e.g., decreased estradiol, increased follicle-stimulating hormone [FSH]).

Potential Cause: this compound inhibits gamma-secretase, which is crucial for Notch signaling. The Notch pathway, particularly involving the ligand Jagged1 and the receptor Notch2, is essential for the development and maturation of ovarian follicles and the proliferation of granulosa cells.[1][2][3][4][5] Inhibition of this pathway can disrupt follicular cycling and lead to ovarian dysfunction.[6]

Mitigation Strategies & Experimental Protocols:

  • Dose Optimization:

    • Protocol: Conduct a dose-range finding study to identify the minimum effective dose with the lowest impact on ovarian histology. In long-term studies with other GSIs, such as avagacestat, ovarian effects were dose-dependent.[7]

    • Monitoring: Regularly monitor estrous cycles through vaginal cytology. At study termination, perform detailed histopathological evaluation of the ovaries, including follicle counts at different developmental stages.

  • Intermittent Dosing (Hypothetical):

    • Rationale: As ovarian toxicity has been shown to be reversible upon drug withdrawal in clinical settings, intermittent dosing might allow for periods of recovery.[2]

    • Experimental Design: Compare continuous daily dosing with a schedule of, for example, 5 days on/2 days off or 3 weeks on/1 week off. Evaluate ovarian function and histology in both groups.

  • Hormone Monitoring:

    • Protocol: Collect serial blood samples to monitor levels of FSH, luteinizing hormone (LH), and estradiol. This can provide an earlier, non-invasive indication of ovarian dysfunction.

Issue 2: Gastrointestinal (GI) Toxicity

Symptoms:

  • Diarrhea or loose stools.

  • Weight loss or reduced weight gain.

  • Histopathological findings of goblet cell metaplasia, dilatation of intestinal crypts, and villous atrophy.[7]

Potential Cause: Notch signaling is critical for maintaining the balance between absorptive and secretory cell lineages in the intestinal epithelium. Inhibition of gamma-secretase disrupts this process, leading to an overproduction of secretory goblet cells and compromising the integrity of the mucosal barrier.[8][9][10]

Mitigation Strategies & Experimental Protocols:

  • Co-administration of Glucocorticoids:

    • Rationale: Glucocorticoids have been shown to ameliorate GSI-induced gut toxicity in mice.[11]

    • Protocol: In a murine model, co-administer dexamethasone with this compound. A suggested starting point could be based on protocols used for similar studies, which might involve daily administration of both compounds. Monitor for clinical signs of GI distress and perform histopathology of the intestines at the end of the study to assess for goblet cell metaplasia.[11]

  • Supportive Care:

    • Protocol: Ensure animals have easy access to hydration and palatable, high-calorie food to counteract dehydration and weight loss. For severe diarrhea, consider subcutaneous fluid administration. Monitor body weight daily.

  • Microbiome Analysis:

    • Rationale: The gut microbiome may play a role in the development of GSI-induced colitis.[12]

    • Experimental Design: Collect fecal samples at baseline and throughout the study to analyze changes in the gut microbiota in response to this compound. This could help identify probiotic or dietary interventions.

Issue 3: Hypophosphatemia

Symptoms:

  • Decreased serum phosphate levels in clinical chemistry analysis.

  • In severe, chronic cases, this could potentially lead to lethargy, anorexia, and bone metabolism issues.[13]

Potential Cause: The exact mechanism of GSI-associated hypophosphatemia is not fully elucidated but is considered a class effect of these drugs.[13]

Mitigation Strategies & Experimental Protocols:

  • Dietary Phosphate Supplementation:

    • Rationale: Increasing the dietary intake of phosphorus may counteract the drug-induced loss.

    • Protocol: Formulate a custom diet with a higher phosphate content for the this compound-treated group and compare serum phosphate levels to a group on a standard diet. Oral phosphate salts, such as mono- or disodium phosphate, can be incorporated into the feed or administered via oral gavage.[13]

  • Regular Monitoring:

    • Protocol: Monitor serum phosphate levels regularly (e.g., weekly or bi-weekly) through blood sampling to detect the onset and severity of hypophosphatemia. This will allow for timely intervention.

FAQs

Q1: What are the most common toxicities observed in long-term animal studies of gamma-secretase inhibitors like this compound?

A1: Based on comprehensive nonclinical toxicology programs for GSIs such as avagacestat, the most common on-target toxicities include ovarian follicular degeneration and atrophy in females, gastrointestinal issues like goblet cell metaplasia and diarrhea, and lymphoid depletion in the spleen and lymph nodes.[7]

Q2: Which animal species are recommended for long-term toxicology studies of this compound?

A2: Typically, long-term toxicology studies are conducted in one rodent (e.g., Sprague-Dawley rats) and one non-rodent species (e.g., Beagle dogs).[7][14] This is a standard requirement for preclinical safety assessment.

Q3: Is ovarian toxicity reversible in animals?

A3: While clinical data in humans suggests that ovarian toxicity is often reversible upon discontinuation of this compound,[2] specific data on the reversibility in long-term animal studies is less clear. It is recommended to include a recovery group in your study design, where the drug is withdrawn for a period (e.g., 4 weeks) before necropsy to assess the potential for reversal of ovarian and other toxicities.

Q4: How should I establish the doses for a long-term study?

A4: Dose selection should be based on preliminary dose-range finding studies of shorter duration (e.g., 28 days). The highest dose should be the maximum tolerated dose (MTD), which induces some toxicity but not mortality. At least two lower dose levels should be included to identify a No-Observed-Adverse-Effect-Level (NOAEL).

Q5: What is the mechanism behind this compound's toxicity?

A5: this compound is a gamma-secretase inhibitor. Gamma-secretase is an enzyme complex that cleaves several transmembrane proteins, including the Notch receptors. This cleavage is a critical step in activating the Notch signaling pathway, which regulates cell proliferation, differentiation, and survival in many tissues. The observed toxicities are "on-target" effects of inhibiting this fundamental signaling pathway in non-cancerous tissues like the ovaries and gastrointestinal tract.[6]

Data Presentation

Table 1: Summary of Findings from a 6-Month Oral Toxicity Study of Avagacestat (a GSI) in Rats

Dose Group (mg/kg/day)Key Findings
Males: 8, 15 No significant clinical signs. Minor changes in lymphoid tissues.
Females: 2, 4, 6, 8 Ovaries: Dose-dependent follicular degeneration and atrophy. Small Intestine: Goblet cell metaplasia in the duodenum at higher doses. Lymphoid Tissues: Decreased peripheral lymphocytes and lymphoid depletion in spleen and thymus. Bones: Changes in the growth plate.

Source: Adapted from a nonclinical safety assessment of avagacestat, a representative gamma-secretase inhibitor. This data is presented as a proxy due to the limited public availability of specific long-term this compound animal study data.

Table 2: Summary of Findings from a 1-Year Oral Toxicity Study of Avagacestat (a GSI) in Dogs

Dose Group (mg/kg/day)Key Findings
0.3, 1, 3, 6 GI Tract: Goblet cell metaplasia, dilatation of intestinal crypts, mucosal epithelial necrosis and regeneration, and villous atrophy, primarily in dogs with clinical signs of GI toxicity (e.g., watery/tarry stools) at higher doses. Ovaries: Follicular degeneration and atrophy. Lymphoid Tissues: Decreased peripheral B-cell lymphocytes and lymphoid depletion in the spleen and peripheral lymph nodes.

Source: Adapted from a nonclinical safety assessment of avagacestat, a representative gamma-secretase inhibitor.[1][7] This data is presented as a proxy.

Experimental Protocols

Protocol: 6-Month Oral Toxicity Study in Rats (Based on GSI Studies)

  • Species: Sprague-Dawley rats.

  • Animals: 25 per sex per group.

  • Dosing: Daily oral gavage for 6 months.

  • Groups: Control (vehicle), Low Dose, Mid Dose, High Dose. A recovery group for the control and high dose (10 animals per sex) can be included, with a 4-week treatment-free period.

  • Observations:

    • Daily clinical observations.

    • Weekly body weight and food consumption.

    • Regular hematology and clinical chemistry.

    • At termination: full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues, with special attention to ovaries, gastrointestinal tract, spleen, thymus, lymph nodes, and bone.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Jagged1 (on oocyte) receptor Notch2 Receptor (on granulosa cell) ligand->receptor 1. Binding gamma_secretase Gamma-Secretase Complex receptor->gamma_secretase 2. Cleavage nicd Notch Intracellular Domain (NICD) gamma_secretase->nicd 3. NICD Release This compound This compound This compound->gamma_secretase Inhibits csl CSL Transcription Factor nicd->csl 4. Translocation & Binding target_genes Target Genes (e.g., Hes1, Hey2) csl->target_genes 5. Transcription Activation proliferation Granulosa Cell Proliferation & Follicle Maturation target_genes->proliferation Leads to

Caption: Notch Signaling Pathway in Ovarian Follicle Development.

G cluster_workflow Troubleshooting Workflow for GI Toxicity start Observation of GI Toxicity (Diarrhea, Weight Loss) check_severity Assess Severity (Clinical Signs, Body Weight) start->check_severity supportive_care Initiate Supportive Care (Hydration, Diet) check_severity->supportive_care Mild dose_reduction Consider Dose Reduction check_severity->dose_reduction Moderate/Severe monitor Monitor Clinical Signs and Body Weight Closely supportive_care->monitor dose_reduction->supportive_care co_admin Experimental: Co-administer Glucocorticoid dose_reduction->co_admin Optional co_admin->monitor histopath Terminal Histopathology of GI Tract monitor->histopath

Caption: Experimental Workflow for Managing GI Toxicity.

References

Technical Support Center: Improving the Therapeutic Index of Nirogacestat in Combination Therapies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Nirogacestat in combination therapies. The focus is on improving the therapeutic index by maximizing synergistic efficacy while mitigating toxicity.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is expected to synergize with BCMA-targeted therapies in multiple myeloma?

A1: this compound is a gamma-secretase inhibitor (GSI). Gamma-secretase is an enzyme that cleaves the B-cell maturation antigen (BCMA) from the surface of myeloma cells, releasing it as soluble BCMA (sBCMA). By inhibiting gamma-secretase, this compound prevents this cleavage, leading to two synergistic effects:

  • Increased cell surface BCMA density: This enhances the binding of BCMA-targeted therapies like antibody-drug conjugates (ADCs), CAR-T cells, and bispecific antibodies to the tumor cells.[1][2][3]

  • Reduced levels of soluble BCMA: sBCMA can act as a decoy, binding to BCMA-targeted therapies and preventing them from reaching the tumor cells. Lowering sBCMA levels is thought to improve the efficacy of these treatments.[1][2][3]

Preclinical studies have shown that the combination of this compound with the BCMA-ADC belantamab mafodotin can lead to a synergistic increase in cancer cell killing, with up to a 3,000-fold improvement in cytotoxicity in some cell lines.[1][2]

Q2: What are the most common adverse events associated with this compound, and how are they typically managed?

A2: The most frequently reported adverse events in clinical trials of this compound include diarrhea, ovarian toxicity, rash, nausea, and fatigue.[4]

  • Diarrhea: This is a very common side effect, occurring in approximately 84% of patients, with 16% experiencing grade 3 events. It is typically managed with standard antidiarrheal medications. Dose modification may also be necessary.[4]

  • Ovarian Toxicity: This is a significant concern for females of reproductive potential, with an incidence of around 75%.[5][6][7][8] It can manifest as ovarian failure, premature menopause, or amenorrhea.[7] Importantly, this toxicity appears to be transient for many patients, with function returning after treatment discontinuation and in some cases even during continued treatment.[5][6][7][8] Patients should be counseled on this risk, and their ovarian function should be monitored.[4]

  • Hepatotoxicity: Elevations in liver enzymes (ALT and AST) can occur. Regular monitoring of liver function is recommended, with dose modifications as needed.[4]

  • Electrolyte Abnormalities: Decreased phosphate (hypophosphatemia) and potassium (hypokalemia) are also common. Regular monitoring and supplementation are advised.[4]

Q3: Are there known drug-drug interactions that I should be aware of when designing my experiments?

A3: Yes, this compound's metabolism is primarily mediated by the cytochrome P450 enzyme CYP3A4. Therefore, co-administration with strong or moderate inhibitors or inducers of CYP3A4 should be avoided as they can significantly alter this compound's plasma concentrations. Additionally, gastric acid-reducing agents like proton pump inhibitors and H2 blockers can decrease its absorption.[4]

Section 2: Troubleshooting Experimental Assays

This section provides guidance on common issues that may arise during in vitro experiments with this compound combinations.

Issue 1: High background cell death in control wells treated with this compound alone.

  • Possible Cause 1: Off-target toxicity at high concentrations. Some studies have shown that GSIs can induce cytotoxicity in a dose-dependent manner, which may be independent of Notch inhibition at higher concentrations.[9]

  • Troubleshooting Steps:

    • Perform a dose-response curve: Determine the IC50 of this compound as a single agent in your cell line. For synergy experiments, use concentrations at or below the IC50.

    • Assess apoptosis: Use an Annexin V/PI staining assay to determine if the observed cell death is due to apoptosis. High levels of necrosis (PI-positive, Annexin V-negative) might indicate non-specific toxicity.

    • Time-course experiment: High concentrations of GSIs may require longer incubation times (e.g., 14 days or more) to induce significant apoptosis through Notch inhibition.[3] Shorter-term, high-dose treatments may be causing non-specific effects.

Issue 2: Inconsistent results in cell viability assays (e.g., CellTiter-Glo).

  • Possible Cause 1: GSI-induced cell cycle arrest. GSIs can cause cell cycle block, which can affect ATP levels (the readout for CellTiter-Glo) without necessarily inducing cell death.[3] This can lead to a discrepancy between viability readouts and actual cell death.

  • Troubleshooting Steps:

    • Correlate with a direct measure of cell death: Use an orthogonal assay, such as Annexin V/PI staining or a caspase activity assay, to confirm that the changes in the viability assay reflect apoptosis.

    • Optimize incubation time: Ensure the incubation time is sufficient for the combination to induce apoptosis, not just cytostasis. This may require a time-course experiment (e.g., 48, 72, 96 hours).

    • Check for reagent interference: While unlikely, it is good practice to ensure that this compound or the combination partner does not directly interfere with the luciferase enzyme in the CellTiter-Glo assay. This can be tested in a cell-free system.

Issue 3: Variability in cell surface BCMA levels after this compound treatment.

  • Possible Cause 1: Suboptimal incubation time. The increase in cell surface BCMA is a dynamic process.

  • Troubleshooting Steps:

    • Perform a time-course experiment: Measure cell surface BCMA levels by flow cytometry at several time points after this compound addition (e.g., 4, 8, 12, 24 hours) to determine the peak expression time in your specific cell line.

    • Ensure consistent cell handling: Use a consistent and gentle protocol for cell harvesting and staining to avoid premature cleavage or internalization of surface proteins.

Section 3: Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of this compound in combination therapies.

Table 1: Preclinical Synergy of this compound with Belantamab Mafodotin in Multiple Myeloma Cell Lines

Cell LineCombinationEndpointResultReference
Multiple Myeloma and Lymphoma Cell LinesThis compound + Belantamab MafodotinCytotoxicity (EC50)50 to 3,000-fold shift in EC50[2]
BCMA-expressing Cancer Cell LinesThis compound + Belantamab MafodotinCell KillingSynergistic increase compared to Belantamab Mafodotin alone[1]

Table 2: Clinical Efficacy and Safety of this compound + Belantamab Mafodotin in Relapsed/Refractory Multiple Myeloma (DREAMM-5 Study)

ParameterThis compound (100mg BID) + Low-Dose Belantamab Mafodotin (0.95 mg/kg Q3W) (n=34)Belantamab Mafodotin Monotherapy (2.5 mg/kg Q3W) (n=37)Reference
Efficacy
Overall Response Rate (ORR)29%38%[10]
Key Adverse Events (Grade ≥3)
Any Grade ≥3 AE76%65%[10]
Ocular Events29%59%[10]
Diarrhea70% (all grades), 10% (Grade 3 in DE cohort)Not Reported[11]
Hypophosphatemia70% (all grades), 10% (Grade 3 in DE cohort)Not Reported[11]

BID: twice daily; Q3W: every three weeks; DE: Dose Exploration. Note that the combination therapy used a lower dose of belantamab mafodotin.

Section 4: Experimental Protocols

Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay

This protocol is adapted for a 96-well plate format to assess the synergistic effects of this compound and a combination partner on cell viability.

Materials:

  • Opaque-walled 96-well plates

  • CellTiter-Glo® 2.0 Assay Reagent (Promega)

  • Multichannel pipette

  • Plate shaker

  • Luminometer

Procedure:

  • Seed multiple myeloma cells (e.g., MM.1S, H929) in opaque-walled 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare a dose-response matrix of this compound and the combination partner (e.g., Belantamab Mafodotin). Include single-agent controls and a vehicle control (e.g., DMSO).

  • Add the drugs to the cells and incubate for a predetermined time (e.g., 72 hours).

  • Equilibrate the plate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on a plate shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate cell viability as a percentage of the vehicle control and determine synergy using a preferred model (e.g., Bliss independence, Loewe additivity).

Protocol 2: Apoptosis Assessment using Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based protocol is for quantifying apoptosis in suspension cells like multiple myeloma cell lines.

Materials:

  • FITC Annexin V Apoptosis Detection Kit (e.g., from BD Biosciences)

  • 1X Binding Buffer

  • Propidium Iodide (PI) Staining Solution

  • FACS tubes

  • Flow cytometer

Procedure:

  • Treat cells with this compound, the combination partner, single agents, and vehicle control for the desired time (e.g., 48 or 72 hours).

  • Harvest approximately 1-5 x 10^5 cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Wash the cells twice with cold 1X PBS and resuspend them in 1X Binding Buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI Staining Solution to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

  • Gate on the cell population and quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Section 5: Visualizations

Diagram 1: this compound's Mechanism of Action in Combination with BCMA-Targeted Therapies

Nirogacestat_BCMA_Synergy cluster_membrane Myeloma Cell Membrane BCMA BCMA gamma_secretase Gamma-Secretase BCMA->gamma_secretase Cleavage Site Tumor_Cell_Death Tumor Cell Death BCMA->Tumor_Cell_Death Leads to sBCMA Soluble BCMA (Decoy) gamma_secretase->sBCMA Sheds This compound This compound This compound->gamma_secretase Inhibits BCMA_therapy BCMA-Targeted Therapy (ADC, CAR-T, Bispecific) sBCMA->BCMA_therapy Inhibits (Decoy) BCMA_therapy->BCMA Binds

Caption: this compound enhances BCMA-targeted therapies by preventing BCMA shedding.

Diagram 2: Experimental Workflow for Assessing Synergy

Synergy_Workflow cluster_assays Endpoint Assays start Start: Cancer Cell Line treatment Treat with this compound, Combination Partner, and Controls start->treatment incubation Incubate (e.g., 72h) treatment->incubation viability Cell Viability (CellTiter-Glo) incubation->viability apoptosis Apoptosis (Annexin V/PI) incubation->apoptosis bcma_surface Surface BCMA (Flow Cytometry) incubation->bcma_surface bcma_soluble Soluble BCMA (ELISA) incubation->bcma_soluble analysis Data Analysis: - IC50 Calculation - Synergy Scoring (Bliss, Loewe) - Statistical Analysis viability->analysis apoptosis->analysis bcma_surface->analysis bcma_soluble->analysis conclusion Conclusion: Determine Therapeutic Index analysis->conclusion

Caption: Workflow for in vitro assessment of this compound combination synergy.

Diagram 3: Logical Flow for Troubleshooting High Background Toxicity

Troubleshooting_Toxicity start Issue: High Background Toxicity with this compound Alone q1 Is the concentration > IC50? start->q1 a1_yes Action: Lower concentration to ≤ IC50 for synergy studies. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is cell death primarily necrotic? a1_no->q2 a2_yes Indicates off-target toxicity. Consider a different GSI or shorter incubation time. q2->a2_yes Yes a2_no Indicates apoptotic cell death. Proceed to next check. q2->a2_no No q3 Is the incubation time < 72h? a2_no->q3 a3_yes May be expected for a potent GSI. Ensure this is accounted for in synergy calculations. q3->a3_yes Yes a3_no If toxicity is still excessive, re-evaluate cell line sensitivity and assay conditions. q3->a3_no No

Caption: Troubleshooting guide for unexpected single-agent toxicity of this compound.

References

Overcoming challenges in Nirogacestat formulation for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the formulation of Nirogacestat for in vivo studies.

Troubleshooting Guide

Researchers may face several challenges when formulating this compound for pre-clinical in vivo experiments, primarily due to its physicochemical properties. This guide addresses common issues in a question-and-answer format.

Q1: My this compound formulation is showing precipitation after preparation or upon standing. What could be the cause and how can I resolve this?

A1: Precipitation of this compound is a common issue, often stemming from its low aqueous solubility, which is pH-dependent. This compound hydrobromide has an aqueous solubility of 11.4 mg/mL at a pH of 4.4, but this solubility significantly decreases at a pH above 6.0[1].

Possible Causes:

  • pH Shift: The pH of your vehicle may be too high, causing the compound to fall out of solution.

  • Insufficient Solubilizing Agent: The concentration of the co-solvent or surfactant in your formulation may be inadequate to maintain this compound in solution.

  • Temperature Effects: Solubility can be temperature-dependent. A decrease in temperature during storage or handling could lead to precipitation.

  • Inadequate Mixing: The formulation may not have been mixed thoroughly to ensure complete dissolution.

Troubleshooting Steps:

  • Verify Vehicle pH: Measure the pH of your final formulation. If it is close to or above 6.0, consider acidifying the vehicle. However, be mindful of the physiological tolerance of the animal model for the chosen route of administration.

  • Increase Solubilizer Concentration: Gradually increase the concentration of your co-solvent (e.g., DMSO, PEG300) or surfactant (e.g., Tween-80, Solutol®). See the table below for examples of reported formulations.

  • Employ Heating and Sonication: Gently warming the formulation and using a sonicator can aid in the dissolution of this compound. Ensure the compound is stable at the applied temperature.

  • Prepare Fresh Formulations: Due to potential stability issues, it is advisable to prepare this compound formulations fresh before each experiment.

  • Consider Alternative Formulation Strategies: For poorly soluble drugs, strategies like solid dispersions, micronization, or complexation with cyclodextrins can be explored to improve solubility and bioavailability[2][3][4]. A formulation using SBE-β-CD has been reported for this compound.

Q2: I'm observing high variability in the pharmacokinetic (PK) data from my in vivo study. Could the formulation be a contributing factor?

A2: Yes, formulation-related issues are a significant source of variability in preclinical PK studies, especially for compounds with challenging properties like this compound.

Possible Causes:

  • Inconsistent Dosing Suspension: If using a suspension, inadequate homogenization can lead to inconsistent drug concentrations between doses.

  • In Vivo Precipitation: Even if the formulation is clear initially, this compound may precipitate in the gastrointestinal tract upon administration due to the change in pH from an acidic vehicle to the more neutral pH of the intestines[5][6]. This can lead to erratic absorption.

  • Vehicle Effects on Physiology: The chosen vehicle can influence physiological processes such as gastric emptying and intestinal transit time, thereby affecting drug absorption.

Troubleshooting Steps:

  • Ensure Homogeneity of Suspensions: If a suspension is used, ensure it is uniformly mixed before each animal is dosed. Continuous stirring during the dosing period is recommended.

  • Optimize Formulation to Prevent In Vivo Precipitation:

    • Utilize precipitation inhibitors in your formulation.

    • Consider lipid-based formulations (e.g., self-emulsifying drug delivery systems - SEDDS) which can help maintain the drug in a solubilized state in the GI tract[2][4][7].

  • Pre-dose Fasting: Standardize the fasting time for animals before dosing to minimize variability in gastrointestinal conditions.

  • Pilot PK Study with Different Formulations: Conduct a small-scale pilot study comparing different formulations to identify one that provides the most consistent exposure.

Frequently Asked Questions (FAQs)

Q: What are some recommended starting formulations for this compound for oral administration in mice?

A: Based on available literature for this compound and other gamma-secretase inhibitors, here are some potential starting formulations. It is crucial to perform your own stability and solubility assessments for your specific batch of this compound.

Vehicle CompositionNotes
0.5% Methylcellulose in waterA common vehicle for oral gavage of suspensions.
10% Solutol® HS 15 in waterUsed for another gamma-secretase inhibitor and may improve solubility.
5% DMSO / 40% PEG300 / 5% Tween-80 / 50% SalineA multi-component system that can enhance solubility of poorly soluble compounds.
10% DMSO / 90% (20% SBE-β-CD in saline)Utilizes a cyclodextrin to form an inclusion complex and improve solubility.

Q: How does the pH-dependent solubility of this compound impact its oral absorption?

A: this compound is more soluble in acidic environments[1]. Therefore, it is expected to dissolve in the acidic environment of the stomach. However, as it moves into the more neutral pH of the small intestine, where most drug absorption occurs, there is a risk of precipitation[5][6]. This can reduce the amount of dissolved drug available for absorption, potentially leading to lower and more variable bioavailability. Gastric acid-reducing agents are known to decrease the exposure of this compound in humans, highlighting the importance of the acidic gastric environment for its absorption[5][8][9].

Q: What is the mechanism of action of this compound?

A: this compound is a selective inhibitor of the gamma-secretase enzyme complex[10][11]. This complex is responsible for the intramembrane cleavage of several transmembrane proteins, including the Notch receptor[10][11]. By inhibiting gamma-secretase, this compound blocks the release of the Notch intracellular domain (NICD), which then cannot translocate to the nucleus to activate downstream gene transcription. The Notch signaling pathway is implicated in the growth of certain tumors, such as desmoid tumors[11][12].

Experimental Protocols

Protocol 1: Preparation of a this compound Suspension in 0.5% Methylcellulose

  • Materials: this compound powder, Methylcellulose (low viscosity), sterile water for injection.

  • Preparation of 0.5% Methylcellulose Vehicle:

    • Heat a portion of the sterile water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it.

    • Add the remaining volume of cold sterile water and continue stirring until a clear, uniform solution is formed.

    • Allow the solution to cool to room temperature.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound powder.

    • In a sterile container, add a small amount of the 0.5% methylcellulose vehicle to the this compound powder to form a paste.

    • Gradually add the remaining vehicle while continuously stirring or vortexing to achieve the desired final concentration.

    • Ensure the suspension is homogenous before each administration.

Visualizations

Nirogacestat_MoA cluster_membrane Cell Membrane Gamma-Secretase Gamma-Secretase Complex NICD_active NICD (active) Gamma-Secretase->NICD_active Cleavage (blocked by this compound) Notch Receptor Notch Receptor Notch Receptor->Gamma-Secretase This compound This compound This compound->Gamma-Secretase Inhibits NICD_inactive Notch Intracellular Domain (NICD) (inactive) Nucleus Nucleus NICD_active->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, etc.) Nucleus->Gene_Transcription Activates

Caption: Mechanism of action of this compound in inhibiting the Notch signaling pathway.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_dosing In Vivo Dosing cluster_analysis Pharmacokinetic Analysis Weigh_Niro 1. Weigh this compound Mix_Paste 3. Create Paste Weigh_Niro->Mix_Paste Prep_Vehicle 2. Prepare Vehicle (e.g., 0.5% Methylcellulose) Prep_Vehicle->Mix_Paste Final_Suspension 4. Prepare Final Suspension Mix_Paste->Final_Suspension Homogenize 5. Homogenize Suspension Final_Suspension->Homogenize Dose_Animal 6. Administer to Animal (e.g., Oral Gavage) Homogenize->Dose_Animal Collect_Samples 7. Collect Blood Samples Dose_Animal->Collect_Samples Analyze_Concentration 8. Analyze this compound Concentration (e.g., LC-MS/MS) Collect_Samples->Analyze_Concentration PK_Parameters 9. Calculate PK Parameters (AUC, Cmax, etc.) Analyze_Concentration->PK_Parameters

References

Validation & Comparative

A Comparative Analysis of Nirogacestat and Other Gamma-Secretase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-secretase inhibitors (GSIs) are a class of drugs that target the gamma-secretase complex, a multi-protein enzyme crucial for the cleavage of several transmembrane proteins. A key substrate of gamma-secretase is the Notch receptor; by inhibiting its cleavage, GSIs can modulate the Notch signaling pathway, which is implicated in cell proliferation, differentiation, and survival.[1][2] Dysregulation of this pathway is a known driver in various cancers.[1] This has led to the investigation of GSIs as potential anti-cancer therapeutics.[3]

Nirogacestat (formerly PF-03084014) has recently emerged as a successful GSI, gaining FDA approval for the treatment of progressing desmoid tumors.[4][5] This contrasts with earlier GSIs such as Semagacestat and Avagacestat, which failed in clinical trials for Alzheimer's disease due to a combination of lack of efficacy and significant toxicity, largely attributed to their potent inhibition of Notch signaling.[6][7] Crenigacestat is another GSI that has been evaluated in clinical trials for various cancers.[8] This guide provides a comparative analysis of this compound and these other notable gamma-secretase inhibitors, focusing on their pharmacological profiles, clinical efficacy, and the experimental methodologies used for their evaluation.

Mechanism of Action: The Notch Signaling Pathway

The primary mechanism of action for gamma-secretase inhibitors in oncology is the blockade of the Notch signaling pathway.[9] Ligand binding to the Notch receptor triggers a series of proteolytic cleavages. The final cleavage, mediated by the gamma-secretase complex, releases the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus, where it acts as a transcriptional activator for genes that promote cell growth and proliferation.[9] By inhibiting gamma-secretase, GSIs prevent the release of NICD, thereby downregulating Notch signaling and inhibiting tumor growth.[9]

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell Ligand Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage 1. Ligand Binding Gamma_Secretase Gamma-Secretase Complex S2_Cleavage->Gamma_Secretase 2. NICD NICD (Notch Intracellular Domain) Gamma_Secretase->NICD 3. S3 Cleavage Nucleus Nucleus NICD->Nucleus 4. Translocation CSL CSL (Transcription Factor) Target_Genes Target Gene Transcription (e.g., HES, HEY) CSL->Target_Genes 5. Transcriptional Activation Proliferation Cell Proliferation, Survival, Differentiation Target_Genes->Proliferation 6. GSI Gamma-Secretase Inhibitors (e.g., this compound) GSI->Gamma_Secretase

Figure 1: The Notch Signaling Pathway and the inhibitory action of Gamma-Secretase Inhibitors.

Comparative Pharmacological Profile

A key differentiator among GSIs is their potency and selectivity. While originally developed for Alzheimer's disease with a focus on inhibiting amyloid precursor protein (APP) cleavage, their application in oncology necessitates a potent inhibition of Notch signaling. However, the degree of Notch inhibition is a double-edged sword, as excessive blockade can lead to significant toxicities. The ideal GSI for oncology would exhibit potent anti-tumor activity with a manageable safety profile.

Direct comparisons of IC50 values across different studies should be interpreted with caution due to variations in experimental conditions. However, data from multiple sources allows for a general comparison of the pharmacological profiles of these inhibitors.

InhibitorTargetIC50 (nM)Selectivity (APP vs. Notch)Reference
This compound (PF-03084014) γ-Secretase (cell-free)6.2-[10]
Notch Cleavage (cellular)13.3-[10]
Semagacestat APP Cleavage-3-fold more potent on APP[3]
Notch Cleavage--[3]
Avagacestat (BMS-708163) APP Cleavage-137-fold to 193-fold selective for APP[11]
Notch Cleavage--[11]
Crenigacestat (LY3039478) Notch Cleavage~1-[2][12]

Note: A direct comparison of IC50 values is challenging due to differing experimental assays and conditions across studies. The selectivity data for Semagacestat and Avagacestat were highlighted in their development for Alzheimer's disease, where sparing Notch was a key objective.

A study by Ran et al. (2017) provided a more direct comparison of several clinical GSIs on the cleavage of different Notch substrates (cNOTCH1-4sub) in a cell-based assay.[13] This study demonstrated that these inhibitors are not pharmacologically equivalent.[13] For instance, BMS-906024 (a GSI not detailed in this comparison) was found to be a highly potent inhibitor of all Notch substrates nearly equivalently.[13] In contrast, Semagacestat and another GSI, DAPT, were potent inhibitors of cNOTCH1sub but potentiated the cleavage of cNOTCH3sub and, to a lesser extent, cNOTCH4sub at lower concentrations.[14]

Clinical Performance: A Tale of Success and Failure

The clinical development of GSIs has been marked by both significant setbacks and a recent breakthrough with this compound.

This compound: The pivotal Phase 3 DeFi trial demonstrated the efficacy of this compound in patients with progressing desmoid tumors.[4]

DeFi Trial (this compound in Desmoid Tumors)This compoundPlacebo
Progression-Free Survival (PFS) at 2 years 76%44%
Objective Response Rate (ORR) 41%8%
Complete Response (CR) 7%0%
Median Time to Response 5.6 months11.1 months
Hazard Ratio for Disease Progression or Death 0.29 (a 71% reduction in risk)-

Data from the DeFi Trial as reported in various sources.[4][5][15]

Long-term follow-up data from the DeFi trial confirmed sustained efficacy and a manageable safety profile, with further reductions in tumor size and an increase in the objective response rate.[16][17] The most common adverse events were diarrhea, nausea, fatigue, and rash, which were mostly grade 1 or 2.

Semagacestat and Avagacestat: These GSIs were primarily developed for Alzheimer's disease. However, their clinical trials were halted due to a lack of clinical benefit and, in the case of Semagacestat, a worsening of cognitive and functional ability compared to placebo.[6][7] The significant side effects observed were attributed to the strong inhibition of the Notch signaling pathway.[6][7] Avagacestat, despite being designed as a "Notch-sparing" GSI, also failed to demonstrate a favorable risk-benefit profile.[18]

Crenigacestat: This GSI has been evaluated in Phase 1 trials for advanced solid tumors and hematological malignancies.[8] While it demonstrated some clinical activity, its overall efficacy was modest.[8]

Experimental Protocols

The evaluation of gamma-secretase inhibitors involves a range of in vitro and in vivo experimental procedures to determine their potency, selectivity, and efficacy.

In Vitro Assays

1. Gamma-Secretase Activity Assay (Cell-Free)

  • Objective: To determine the direct inhibitory effect of a compound on the gamma-secretase enzyme complex.

  • Methodology:

    • Enzyme Preparation: A membrane fraction enriched with the gamma-secretase complex is prepared from a suitable cell line (e.g., HEK293T or IMR-32 cells).[1]

    • Substrate: A fluorogenic substrate containing the gamma-secretase cleavage site from a known substrate like APP is used. This substrate is typically flanked by a fluorescent reporter (e.g., EDANS) and a quencher (e.g., DABCYL).[1]

    • Reaction: The enzyme preparation is incubated with the substrate in the presence of varying concentrations of the test inhibitor.

    • Detection: Cleavage of the substrate by gamma-secretase separates the fluorophore from the quencher, resulting in an increase in fluorescence. The signal is measured using a fluorescence plate reader.[1]

    • Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

2. Cell-Based Notch Signaling Assay

  • Objective: To assess the inhibitor's ability to block Notch signaling within a cellular context.

  • Methodology:

    • Cell Line: A reporter cell line is used, typically HEK293 cells, that is stably transfected with a luciferase reporter gene under the control of a Notch-responsive promoter (e.g., containing CSL binding sites).[12]

    • Treatment: The cells are treated with varying concentrations of the GSI.

    • Lysis and Luciferase Assay: After an incubation period, the cells are lysed, and a luciferase assay reagent is added.

    • Detection: The luminescence, which is proportional to the activity of the Notch signaling pathway, is measured using a luminometer.[12]

    • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Compound_Screening Compound Library Screening Cell_Free_Assay Cell-Free Gamma-Secretase Activity Assay (IC50) Compound_Screening->Cell_Free_Assay Cell_Based_Assay Cell-Based Notch Signaling Assay (IC50) Cell_Free_Assay->Cell_Based_Assay Selectivity_Assay Substrate Selectivity (APP vs. Notch) Cell_Based_Assay->Selectivity_Assay Xenograft_Model Tumor Xenograft Model (e.g., Desmoid Tumor, T-ALL) Selectivity_Assay->Xenograft_Model Lead Compound Selection PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Xenograft_Model->PK_PD_Studies Efficacy_Studies Anti-tumor Efficacy (Tumor Growth Inhibition) PK_PD_Studies->Efficacy_Studies Toxicity_Studies Safety & Tolerability (e.g., GI toxicity) Efficacy_Studies->Toxicity_Studies

Figure 2: General experimental workflow for the evaluation of Gamma-Secretase Inhibitors.
In Vivo Assays

1. Tumor Xenograft Models

  • Objective: To evaluate the anti-tumor efficacy of the GSI in a living organism.

  • Methodology:

    • Model: Immunocompromised mice are subcutaneously or orthotopically implanted with human tumor cells (e.g., desmoid tumor cells or T-cell acute lymphoblastic leukemia cells).

    • Treatment: Once tumors are established, the mice are treated with the GSI (e.g., via oral gavage) or a vehicle control.

    • Monitoring: Tumor volume is measured regularly using calipers. Animal weight and general health are also monitored.

    • Endpoint: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for NICD levels, immunohistochemistry for proliferation markers).

    • Data Analysis: The percentage of tumor growth inhibition is calculated to determine the efficacy of the treatment.

Conclusion

The landscape of gamma-secretase inhibitors has evolved significantly, from early failures in Alzheimer's disease to the recent success of this compound in desmoid tumors. This comparative analysis highlights that not all GSIs are created equal. Their pharmacological properties, particularly their potency against different Notch substrates, can lead to vastly different clinical outcomes. The success of this compound underscores the importance of a "therapeutic window" where Notch signaling is inhibited sufficiently to achieve anti-tumor efficacy without causing unmanageable toxicity. Future research in this area will likely focus on developing even more selective GSIs or exploring combination therapies to enhance efficacy and minimize adverse effects. The detailed experimental protocols provided herein offer a foundational framework for the continued investigation and development of this promising class of targeted therapies.

References

Nirogacestat's Impact on Notch-Regulated Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of nirogacestat, a gamma-secretase inhibitor (GSI), with other GSIs, focusing on their impact on Notch-regulated gene expression. The information is supported by experimental data to aid in the evaluation of these compounds for research and therapeutic development.

Introduction to this compound and the Notch Signaling Pathway

This compound (Ogsiveo™) is an oral, selective, small-molecule inhibitor of gamma-secretase, an enzyme complex crucial for the activation of the Notch signaling pathway.[1][2] The Notch pathway is a highly conserved signaling cascade that plays a pivotal role in cell fate determination, proliferation, differentiation, and apoptosis.[3] Dysregulation of this pathway is implicated in various diseases, including a variety of cancers.[4][5]

The activation of the Notch pathway is initiated by the binding of a ligand to the Notch receptor, leading to two successive proteolytic cleavages. The final cleavage is mediated by the gamma-secretase complex, which releases the Notch intracellular domain (NICD).[3][6] The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL to activate the expression of downstream target genes, such as those in the HES and HEY families.[7][8] By inhibiting gamma-secretase, this compound prevents the release of NICD, thereby downregulating the expression of these target genes and inhibiting tumor growth.[1][2][7][8] this compound is the first FDA-approved treatment for desmoid tumors, which are often driven by aberrant Notch signaling.[1][2]

Comparative Analysis of Gamma-Secretase Inhibitors

The following tables summarize the in vitro potency of this compound and other well-characterized gamma-secretase inhibitors on Notch signaling and its downstream target genes.

Table 1: Comparative Potency of Gamma-Secretase Inhibitors on Notch Signaling

CompoundAlternative NamesIC50/EC50 for Notch SignalingCell Line/Assay Condition
This compound PF-0308401413.3 nM (Notch receptor cleavage)HPB-ALL cells
6.2 nM (cell-free γ-secretase assay)Cell-free
Avagacestat BMS-70816358 nMCell-based assay
0.84 nM (NICD inhibition)Cell-free assay
RO4929097 RG-47335 nM (Notch processing)Cell-based reporter assay
DAPT 160 ± 1 nMOVCAR-3 cells

Table 2: Comparative Effects of Gamma-Secretase Inhibitors on Notch Target Gene Expression

CompoundTarget GeneIC50 for Gene DownregulationCell Line
This compound HES1<1 nMHPB-ALL
cMyc10 nMHPB-ALL
RO4929097 HES1Dose-dependent reduction starting at 100 nMA549 cells
DAPT HES1Significant decrease at 0.1 µMOVCAR-3 cells
Avagacestat HES1Effective downregulationPC9/AB2 cells

Visualizing the Mechanism and Experimental Workflow

To further elucidate the mechanism of action and the methods used for evaluation, the following diagrams are provided.

Notch_Signaling_Pathway cluster_sending_cell Signal Sending Cell cluster_receiving_cell Signal Receiving Cell cluster_nucleus Ligand Ligand (e.g., Delta, Jagged) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage Gamma_Secretase Gamma-Secretase Complex S2_Cleavage->Gamma_Secretase Substrate for NICD NICD Gamma_Secretase->NICD S3 Cleavage (releases) Nucleus Nucleus NICD->Nucleus Translocation CSL CSL NICD->CSL Binds Target_Genes Target Genes (HES, HEY) Transcription_Activation Transcription Activation CSL->Transcription_Activation Activates Transcription_Activation->Target_Genes This compound This compound This compound->Gamma_Secretase Inhibits GSI_Evaluation_Workflow start Start: Select cell line with active Notch signaling treatment Treat cells with This compound or other GSIs at varying concentrations start->treatment luciferase_assay Luciferase Reporter Assay: Quantify Notch signaling activity treatment->luciferase_assay qRT_PCR qRT-PCR: Measure expression of Notch target genes (HES1, HEY1) treatment->qRT_PCR western_blot Western Blot: Detect NICD levels treatment->western_blot data_analysis Data Analysis: Determine IC50 values and compare gene expression levels luciferase_assay->data_analysis qRT_PCR->data_analysis western_blot->data_analysis conclusion Conclusion: Compare the efficacy of different GSIs data_analysis->conclusion

References

Nirogacestat: A Head-to-Head Comparison with Other Targeted Therapies for Desmoid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmoid tumors, also known as aggressive fibromatosis, are rare, locally invasive soft tissue neoplasms with a high rate of recurrence. While historically managed with surgery and radiation, the paradigm is shifting towards systemic therapies for patients with progressing disease. This guide provides a head-to-head comparison of nirogacestat, the first FDA-approved targeted therapy for desmoid tumors, with other systemic options, supported by experimental data and detailed methodologies.

This compound is an oral, selective small molecule inhibitor of gamma-secretase, an enzyme crucial for the activation of the Notch signaling pathway, which is implicated in the growth of desmoid tumors.[1][2][3] This guide will delve into the comparative efficacy and safety of this compound against other targeted therapies and traditional chemotherapy.

Quantitative Data Comparison

The following tables summarize the key efficacy and safety data from clinical trials of this compound and other systemic therapies used in the treatment of desmoid tumors. It is important to note that these data are from separate clinical trials and not from direct head-to-head comparison studies.

Table 1: Efficacy of Targeted Therapies and Chemotherapy in Desmoid Tumors

TreatmentTrialProgression-Free Survival (PFS)Objective Response Rate (ORR)Complete Response (CR)
This compound DeFi (Phase 3)Not Reached (HR: 0.29 vs. placebo)[4]41%[4]7%[4]
Sorafenib Alliance A091105 (Phase 3)2-year PFS rate: 81% (vs. 36% for placebo)[3]33%[3]Not Reported
Pazopanib DESMOPAZ (Phase 2)6-month non-progressive disease rate: 86%[2]37%[2]Not Reported
Imatinib SARC009 (Phase 2)1-year PFS rate: 66%[5]6%[5]Not Reported
Methotrexate + Vinblastine Retrospective5-year PFS rate: 58%Radiological decrease in size in 8/14 patientsNot Reported

Table 2: Safety Profile of Targeted Therapies and Chemotherapy in Desmoid Tumors

TreatmentCommon Adverse Events (Grade 1-2)Serious Adverse Events (Grade 3-4)
This compound Diarrhea (84%), rash (68%), nausea (54%), fatigue (54%), stomatitis (39%)[6]Ovarian toxicity (4% Grade 3)[6], Diarrhea (16% Grade 3)[6]
Sorafenib Rash (73%), fatigue (67%), hypertension (55%), diarrhea (51%)[3]Hypertension, rash, gastrointestinal complications, infection[6]
Pazopanib Not detailed in provided search results.Not detailed in provided search results.
Imatinib Asthenia (70%), nausea (53%), diarrhea, edema (40%)[7]Abdominal pain (10%), rash, nausea, vomiting, asthenia (7%)[7]
Methotrexate + Vinblastine Neutropenia, nausea, vomiting (mild and transient)Peripheral neuropathy, pneumocystis pneumonia (rare)

Mechanism of Action: Signaling Pathways

This compound's primary mechanism of action is the inhibition of gamma-secretase, a key enzyme in the Notch signaling pathway. The following diagram illustrates this pathway and the point of intervention by this compound.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptor Gamma_Secretase Gamma-Secretase Notch_Receptor->Gamma_Secretase 2. Cleavage Ligand Ligand (e.g., Delta/Jagged) Ligand->Notch_Receptor 1. Ligand Binding NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD 3. NICD Release Target_Genes Target Gene Transcription (Proliferation, Differentiation) NICD->Target_Genes 4. Nuclear Translocation & Gene Activation This compound This compound This compound->Gamma_Secretase Inhibition

Caption: this compound inhibits the Notch signaling pathway.

Other targeted therapies for desmoid tumors, such as sorafenib and pazopanib, are multi-kinase inhibitors that target various receptor tyrosine kinases involved in angiogenesis and cell proliferation, including VEGFR and PDGFR.

Experimental Protocols

DeFi Clinical Trial (NCT03785964) Protocol Summary

The pivotal Phase 3 DeFi trial was a global, multicenter, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in adults with progressing desmoid tumors.[8][9]

  • Patient Population: Adult patients with progressing desmoid tumors not amenable to surgery. Progression was defined as a ≥20% increase in tumor size within 12 months of screening.

  • Study Design: Patients were randomized 1:1 to receive either 150 mg of this compound or a matching placebo orally twice daily.[4]

  • Primary Endpoint: Progression-free survival (PFS) as assessed by blinded independent central review based on RECIST v1.1 criteria.[4]

  • Secondary Endpoints: Objective response rate (ORR), patient-reported outcomes (PROs), and safety.[10]

  • Crossover: Patients in the placebo group who experienced disease progression were permitted to cross over to the this compound arm.[3]

The following diagram illustrates the workflow of the DeFi clinical trial.

Screening Patient Screening (Progressing Desmoid Tumors) Randomization Randomization (1:1) Screening->Randomization Nirogacestat_Arm This compound (150 mg BID) Randomization->Nirogacestat_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Follow_up Follow-up for PFS, ORR, Safety, PROs Nirogacestat_Arm->Follow_up Placebo_Arm->Follow_up Progression Disease Progression? Follow_up->Progression Crossover Crossover to this compound Progression->Crossover Yes (Placebo Arm) End_of_Study End of Study Progression->End_of_Study No Crossover->Follow_up

Caption: DeFi clinical trial workflow.
Gamma-Secretase Activity Assay Protocol (Representative)

This protocol describes a general method for assessing gamma-secretase activity in a cell-based assay, which is fundamental to understanding the mechanism of this compound.

  • Cell Culture:

    • HEK293 cells stably expressing a Notch receptor substrate fused to a reporter system (e.g., luciferase) are cultured in appropriate growth medium.

  • Compound Treatment:

    • Cells are seeded in 96-well plates and treated with varying concentrations of the gamma-secretase inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO).

  • Incubation:

    • The plates are incubated for a defined period (e.g., 24 hours) at 37°C in a CO2 incubator to allow for compound activity and subsequent modulation of Notch signaling.

  • Lysis and Reporter Gene Assay:

    • Cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer. A decrease in reporter activity corresponds to the inhibition of gamma-secretase.

  • Data Analysis:

    • The results are typically expressed as the percentage of inhibition relative to the vehicle control, and IC50 values are calculated to determine the potency of the inhibitor.

Notch Signaling Pathway Assay (Representative)

This protocol outlines a method to measure the downstream effects of gamma-secretase inhibition on Notch signaling.

  • Cell Culture and Transfection:

    • HEK293T cells are seeded and co-transfected with a Notch receptor expression vector and a reporter plasmid containing a promoter with binding sites for the Notch intracellular domain (NICD) driving a reporter gene (e.g., luciferase).

  • Co-culture with Ligand-Expressing Cells:

    • The transfected cells are co-cultured with cells expressing a Notch ligand (e.g., Delta-like 1) to activate the Notch pathway.

  • Inhibitor Treatment:

    • The co-cultured cells are treated with different concentrations of the gamma-secretase inhibitor or a vehicle control.

  • Incubation and Lysis:

    • Following incubation, the cells are lysed.

  • Luciferase Assay:

    • The luciferase activity is measured to quantify the level of Notch signaling. Inhibition of gamma-secretase will lead to a decrease in luciferase activity.

Conclusion

This compound represents a significant advancement in the treatment of desmoid tumors, demonstrating robust efficacy and a manageable safety profile in a large, randomized Phase 3 trial.[10] While other targeted therapies like sorafenib and pazopanib also show activity, this compound is the first and only FDA-approved targeted therapy specifically for this indication. The choice of therapy will depend on individual patient factors, including the rate of tumor progression, symptom burden, and potential side effects. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers and clinicians in the field of oncology and drug development. Further research, including potential head-to-head trials, will be crucial to further delineate the optimal treatment strategies for patients with desmoid tumors.

References

Independent Verification of Nirogacestat's Binding Affinity to Gamma-Secretase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Nirogacestat's binding affinity to its target, gamma-secretase, alongside other notable gamma-secretase inhibitors. The information is compiled from publicly available data to assist researchers in evaluating these compounds for their studies.

Executive Summary

This compound (PF-03084014) is a selective and orally bioavailable inhibitor of gamma-secretase, a multi-subunit protease complex implicated in the Notch signaling pathway.[1][2][3] Dysregulation of this pathway is associated with various diseases, including desmoid tumors.[4][5] This guide summarizes the reported binding affinities of this compound and other well-characterized gamma-secretase inhibitors, provides detailed experimental methodologies for assessing these interactions, and visualizes the relevant biological pathways and experimental workflows.

Comparative Analysis of Gamma-Secretase Inhibitors

The binding affinity of an inhibitor to its target is a critical parameter for assessing its potency and potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor potency. The following table summarizes the reported IC50 values for this compound and other gamma-secretase inhibitors.

It is crucial to note that these values are compiled from different sources and were likely determined using varied experimental assays and conditions. Therefore, a direct comparison of these values should be approached with caution.

CompoundTargetIC50 (nM)Assay TypeSource
This compound (PF-03084014) Gamma-Secretase6.2 Cell-free (Aβ production)[1][6]
Semagacestat (LY450139)Gamma-Secretase (Aβ42)10.9Cell-based (H4 human glioma)[7][8]
Gamma-Secretase (Aβ40)12.1Cell-based (H4 human glioma)[7][8]
Notch Signaling14.1Cell-based (H4 human glioma)[7][8]
Avagacestat (BMS-708163)Gamma-Secretase (Aβ42)0.27Not Specified[9][10]
Gamma-Secretase (Aβ40)0.30Not Specified[9][10]
DAPT (GSI-IX)Gamma-Secretase (Total Aβ)115Human primary cultures[11]
Gamma-Secretase (Aβ42)200Human primary cultures[11]
Gamma-Secretase (Aβ production)20HEK 293 cells[12]

Experimental Protocols

Accurate determination of binding affinity is paramount in drug discovery. Below are detailed methodologies for key experiments relevant to the characterization of gamma-secretase inhibitors.

Cell-Free Gamma-Secretase Activity Assay (Fluorogenic Substrate-Based)

This assay measures the activity of isolated gamma-secretase by detecting the cleavage of a fluorogenic substrate. Inhibition of this activity is a direct measure of the compound's potency.

Materials:

  • HEK293T cells (or other suitable cell line with endogenous gamma-secretase)

  • Cell lysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1% CHAPSO, protease inhibitor cocktail)

  • Fluorogenic gamma-secretase substrate (e.g., a peptide sequence corresponding to the cleavage site of a known substrate like APP or Notch, flanked by a fluorophore and a quencher)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM EDTA)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Membrane Preparation:

    • Harvest HEK293T cells and resuspend in hypotonic buffer.

    • Homogenize the cells and centrifuge to pellet the nuclei and cell debris.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in lysis buffer to solubilize the gamma-secretase complex.

    • Centrifuge again at high speed to remove insoluble material. The supernatant contains the active gamma-secretase.

  • Assay Performance:

    • In a 96-well black microplate, add the assay buffer.

    • Add the test compound at various concentrations (typically a serial dilution). Include a positive control (a known gamma-secretase inhibitor) and a negative control (DMSO vehicle).

    • Add the solubilized gamma-secretase preparation to each well.

    • Initiate the reaction by adding the fluorogenic substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 1-2 hours), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.

    • Subtract the background fluorescence (wells without enzyme or substrate).

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by fitting the dose-response curve using a suitable nonlinear regression model.[13]

Radioligand Displacement Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to gamma-secretase. This method allows for the determination of the inhibitor's binding affinity (Ki).

Materials:

  • Cell membranes containing gamma-secretase (prepared as described above).

  • Radiolabeled gamma-secretase inhibitor (e.g., a tritiated or iodinated known inhibitor).

  • Unlabeled test compounds (e.g., this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2).

  • Wash buffer (ice-cold binding buffer).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Assay Setup:

    • In reaction tubes, combine the cell membrane preparation, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled inhibitor).

  • Incubation:

    • Incubate the tubes at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a vacuum manifold. This traps the membranes with bound radioligand on the filter.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Detection and Analysis:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the unlabeled compound concentration.

    • Determine the IC50 value from the resulting competition curve.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[14][15]

Signaling Pathways and Experimental Workflows

Visualizing complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams were created using Graphviz (DOT language) to illustrate the Notch signaling pathway and a typical workflow for a cell-free gamma-secretase activity assay.

Notch_Signaling_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_nucleus Inside Nucleus Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor 1. Ligand Binding ADAM_Protease ADAM Protease (S2 Cleavage) Notch_Receptor->ADAM_Protease 2. Extracellular Domain Cleavage Gamma_Secretase Gamma-Secretase (S3 Cleavage) ADAM_Protease->Gamma_Secretase 3. Transmembrane Domain Cleavage NICD Notch Intracellular Domain (NICD) Gamma_Secretase->NICD 4. NICD Release Nucleus Nucleus NICD->Nucleus 5. Nuclear Translocation NICD_n NICD CSL CSL MAML MAML Target_Genes Target Gene Transcription This compound This compound This compound->Gamma_Secretase Inhibition CSL_n CSL NICD_n->CSL_n 6. Binds to CSL MAML_n MAML CSL_n->MAML_n 7. Recruits Co-activators Target_Genes_n Target Gene Transcription MAML_n->Target_Genes_n 8. Activates Transcription

Caption: The Notch signaling pathway, a key target of this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HEK293T) Membrane_Isolation 2. Membrane Isolation Cell_Culture->Membrane_Isolation Enzyme_Solubilization 3. Gamma-Secretase Solubilization Membrane_Isolation->Enzyme_Solubilization Plate_Setup 4. 96-well Plate Setup (Buffer, Inhibitor, Enzyme) Enzyme_Solubilization->Plate_Setup Reaction_Initiation 5. Add Fluorogenic Substrate Plate_Setup->Reaction_Initiation Incubation 6. Incubate at 37°C Reaction_Initiation->Incubation Fluorescence_Reading 7. Read Fluorescence Incubation->Fluorescence_Reading Data_Processing 8. Calculate % Inhibition Fluorescence_Reading->Data_Processing IC50_Determination 9. Determine IC50 Data_Processing->IC50_Determination

Caption: Workflow for a cell-free gamma-secretase activity assay.

References

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